molecular formula C4H5N B213123 Crotononitrile CAS No. 4786-20-3

Crotononitrile

Cat. No.: B213123
CAS No.: 4786-20-3
M. Wt: 67.09 g/mol
InChI Key: NKKMVIVFRUYPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotononitrile, also known as 2-Butenenitrile, is an aliphatic nitrile of significant interest in scientific research and industrial applications, with the molecular formula C4H5N and a molar mass of 67.09 g/mol . This compound, available in cis (CAS 1190-76-7) and trans (CAS 627-26-9) isomeric forms, is a flammable, pale yellow liquid with a boiling point of approximately 120.5 °C and a low flash point of around 17-20 °C, requiring careful handling and storage away from ignition sources . In research, this compound serves as a versatile building block in organic synthesis. Its structure, featuring a conjugated system of a carbon-carbon double bond and a nitrile group, makes it a valuable precursor for the synthesis of various heterocycles and other complex molecules. Furthermore, it is prominently used in toxicological studies, particularly as a model compound for investigating the developmental toxicity of unsaturated aliphatic nitriles . Research indicates it may play a role in hypotheses concerning neurological diseases such as lathyrism and konzo, linked to the consumption of certain plants containing nitrile compounds . Toxicological data classifies it as harmful, with an oral LD50 of 501 mg/kg in rats and 396 mg/kg in mice, causing effects such as somnolence, convulsions, and dyspnea . Chronic exposure studies in rats have shown effects on liver function and serum composition at doses as low as 91 mg/kg over 26 weeks . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMVIVFRUYPLQ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063604, DTXSID801026544
Record name 2-Butenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Butenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline]
Record name 2-Butenenitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

16 °C
Record name 2-Butenenitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

32.0 [mmHg]
Record name 2-Butenenitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

627-26-9, 4786-20-3
Record name trans-Crotononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenenitrile, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Butenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Crotononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-Crotononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTENENITRILE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E74GS2HL23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Crotononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of crotononitrile (2-butenenitrile), a versatile and reactive nitrile compound. Intended for researchers, chemists, and professionals in drug development, this document consolidates critical data on its chemical identity, physicochemical properties, spectroscopic signature, and key chemical transformations. Furthermore, it presents detailed, field-proven protocols for its synthesis and application as a chemical reagent, alongside a thorough examination of essential safety and handling procedures. The guide is structured to deliver not just data, but also the scientific rationale behind experimental methodologies, ensuring both technical accuracy and practical utility.

Introduction and Molecular Overview

This compound, with the chemical formula C₄H₅N, is an unsaturated aliphatic nitrile that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring both a carbon-carbon double bond and a nitrile functional group, imparts a unique reactivity profile, making it a precursor for various pharmaceuticals, agrochemicals, and polymers.[1] The molecule exists as two distinct geometric isomers: cis (Z) and trans (E), which exhibit notable differences in their physical properties and biological activities. Commercially, this compound is often supplied as a mixture of these isomers.[2] Understanding the specific properties of each isomer, as well as the mixture, is paramount for its effective and safe utilization in research and development. This guide will delineate these properties, providing a foundational resource for scientists working with this compound.

The structural differences between the cis and trans isomers are foundational to their distinct chemical behavior.

Caption: Molecular structures of trans- and cis-crotononitrile.

Physicochemical and Identification Properties

The identity and physical characteristics of this compound are fundamental to its handling, purification, and use in reactions. It is a colorless to pale yellow liquid with a pungent odor.[1] The compound is typically identified by its CAS Registry Number; it is crucial to use the correct isomer-specific or mixture CAS number for accurate documentation and safety assessment.

Table 1: Identification and Physical Properties of this compound Isomers

Propertytrans-Crotononitrilecis-CrotononitrileMixture (cis/trans)Reference(s)
IUPAC Name (2E)-But-2-enenitrile(2Z)-But-2-enenitrile2-Butenenitrile[3][4]
Synonyms Crotonic nitrile, 1-CyanopropeneIsothis compoundβ-Methylacrylonitrile[3][4]
CAS Number 627-26-91190-76-74786-20-3[2][3][4]
Molecular Formula C₄H₅NC₄H₅NC₄H₅N[2]
Molecular Weight 67.09 g/mol 67.09 g/mol 67.09 g/mol [2]
Appearance Clear to pale yellow liquidColorless liquidClear liquid[1][3]
Density 0.824 g/mL at 25 °C0.819 g/mL at 20 °C0.824 g/cm³ at 25 °C[2][5][6]
Boiling Point 120-121 °C108.9 °C120-121 °C[5][6]
Melting Point -51.5 °C-72.6 °C-51.5 °C[7]
Flash Point 16 °C (closed cup)20 °C17 °C - 20 °C[3][6]
Refractive Index (n²⁰/D) 1.4191.41341.419[5][6]
Solubility Slightly soluble in water.Data not specified.Slightly soluble in water.[8]
Vapor Pressure 32.0 mmHg at 25 °C15.2 mmHg at 25 °C~15.2 mmHg at 25 °C[3][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and isomeric ratio of this compound. The key spectral features are derived from its methyl, vinyl, and nitrile functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly effective for differentiating between the cis and trans isomers due to the distinct coupling constants (J-values) of the vinyl protons.

Table 2: ¹H NMR Spectroscopic Data for this compound Isomers (300 MHz, TMS reference)

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
trans CH₃-C=~1.81Doublet of DoubletsJ(H,H) = 6.7, J(H,H) = -1.5[9]
=CH-CN~5.22Doublet of QuartetsJ(H,H) = 16.0, J(H,H) = -1.5[9]
CH₃-CH=~6.53Doublet of QuartetsJ(H,H) = 16.0, J(H,H) = 6.7[9]
cis CH₃-C=~1.95Doublet of DoubletsJ(H,H) = 6.8, J(H,H) = -1.4[4]
=CH-CN~5.17Doublet of QuartetsJ(H,H) = 11.0, J(H,H) = -1.4[4]
CH₃-CH=~6.28Doublet of QuartetsJ(H,H) = 11.0, J(H,H) = 6.8[4]

Rationale: The most telling feature is the coupling constant between the two vinyl protons. A large J-value of ~16.0 Hz is characteristic of a trans relationship, while a smaller J-value of ~11.0 Hz confirms a cis configuration.[4][9] This difference is a direct consequence of the dihedral angle between the C-H bonds, as described by the Karplus equation.

For ¹³C NMR, specific assignments require spectral databases, but the chemical shifts can be reliably predicted based on the electronic environment of each carbon atom.

Table 3: Expected ¹³C NMR Chemical Shift Ranges

Carbon EnvironmentExpected Chemical Shift (δ, ppm)RationaleReference(s)
-C≡N (Nitrile)110 - 120The sp-hybridized carbon of the nitrile group is significantly deshielded and appears in this characteristic downfield region.[8][10]
C=C (Alkene)115 - 150The sp²-hybridized carbons of the double bond are deshielded relative to sp³ carbons and appear in this range. The carbon adjacent to the electron-withdrawing nitrile group will be further downfield.[5][6]
CH₃- (Methyl)10 - 25The sp³-hybridized methyl carbon is shielded and appears in the typical upfield aliphatic region. The cis isomer's methyl carbon typically appears slightly upfield of the trans due to steric effects.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for confirming the presence of the key functional groups.

  • C≡N Stretch: A sharp, strong absorption peak is expected in the range of 2280–2200 cm⁻¹ .[11] The intensity and sharpness of this peak are highly characteristic of the nitrile functional group.

  • C=C Stretch: A medium-intensity absorption is expected around 1680–1620 cm⁻¹ , confirming the presence of the carbon-carbon double bond.[11]

  • =C-H Stretch: Absorptions for sp² C-H stretches are typically found just above 3000 cm⁻¹.

  • C-H Bending: Out-of-plane C-H bending vibrations can also help distinguish isomers; trans alkenes show a strong band around 980-960 cm⁻¹, while cis alkenes show a band around 730-665 cm⁻¹.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 67 .[9]

  • Major Fragments: Common fragments include:

    • m/z = 66 ([M-H]⁺): Loss of a hydrogen atom.[9]

    • m/z = 41 ([C₃H₅]⁺): A prominent peak corresponding to the allyl cation, formed via rearrangement and fragmentation.[9]

    • m/z = 39 ([C₃H₃]⁺): Loss of H₂ from the m/z 41 fragment.[9]

Chemical Synthesis and Reactivity

Synthesis Protocol: Dehydration of Crotonamide

A reliable method for synthesizing this compound is the dehydration of its corresponding amide, crotonamide. This can be achieved using various dehydrating agents. The following protocol is adapted from a patented procedure utilizing benzenesulfonyl chloride and pyridine, which act to form a reactive intermediate that facilitates the elimination of water.

Causality: Benzenesulfonyl chloride reacts with the amide's oxygen, making it a good leaving group. Pyridine acts as a base to deprotonate the amide nitrogen and facilitate the subsequent elimination to form the nitrile triple bond. Dichloromethane is chosen as a solvent for its inertness and ability to dissolve the reactants. The aqueous workup is designed to remove the pyridine hydrochloride salt and any remaining reagents.

G cluster_synthesis Synthesis of this compound via Dehydration A 1. Dissolve Crotonamide in Dichloromethane (DCM) B 2. Cool to 0-10 °C in an ice bath A->B C 3. Add Pyridine B->C D 4. Add Benzenesulfonyl Chloride (dropwise) C->D E 5. Reaction Quench (Add Water) D->E F 6. Aqueous Workup (Acid/Base Washes) E->F G 7. Dry & Concentrate (e.g., Na₂SO₄, Rotary Evaporation) F->G H 8. Purification (Reduced Pressure Distillation) G->H I Final Product: This compound H->I G cluster_safety This compound Safety & Handling Protocol Eng Engineering Controls (Fume Hood, Eyewash Station) Handling Handling Procedures - Ground containers - Use spark-proof tools - Avoid inhalation & contact Eng->Handling PPE Personal Protective Equipment (PPE) - Nitrile/Butyl Gloves - Safety Goggles/Face Shield - Flame-Retardant Lab Coat PPE->Handling Storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Flammables cabinet - Away from ignition sources Handling->Storage Spill Spill Response - Evacuate & ventilate - Remove ignition sources - Absorb with inert material - Collect in sealed container Handling->Spill Disposal Disposal - Hazardous chemical waste - Follow institutional protocols Storage->Disposal Spill->Disposal

Sources

A Comprehensive Technical Guide to the Synthesis of Crotononitrile from Crotonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for converting crotonic acid into crotononitrile, a valuable nitrile intermediate. The document is structured to serve researchers, chemists, and drug development professionals by detailing the foundational chemical principles, comparing established and modern synthetic strategies, and providing actionable, field-proven experimental protocols. We will dissect the prevalent two-step amidation-dehydration route, explore the efficiency of direct catalytic nitrilation, and touch upon industrial-scale methodologies like vapor-phase ammoxidation. The causality behind experimental choices, process optimization, and critical safety protocols are emphasized throughout to ensure a blend of theoretical understanding and practical applicability.

Introduction: The Chemical Significance of this compound

This compound ((2E)-but-2-enenitrile) is an unsaturated aliphatic nitrile with significant utility as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its structure, featuring both a nitrile group and a carbon-carbon double bond, offers multiple reactive sites for further chemical transformations. The conversion of crotonic acid, a readily available short-chain unsaturated carboxylic acid, into this compound represents a key transformation in organic synthesis.[3] Crotonic acid itself is increasingly accessible from bio-based sources, such as the thermolytic distillation of polyhydroxybutyrate (PHB), which positions this synthetic route within the growing field of sustainable chemistry.[4] This guide focuses on the practical execution of this conversion, bridging the gap between theoretical mechanisms and laboratory or industrial application.

Mechanistic Underpinnings and Strategic Overview

The conversion of a carboxylic acid (R-COOH) to a nitrile (R-CN) fundamentally involves the replacement of the carboxyl group's two oxygen atoms with a single nitrogen atom, representing a net deoxygenation-nitrilation. The transformation is synthetically challenging to perform directly and is often accomplished through a multi-step sequence or under harsh catalytic conditions.[5]

The most common and pedagogically understood pathway proceeds via two discrete, mechanistically distinct steps:

  • Amidation : The carboxylic acid is first converted to its corresponding primary amide (crotonamide). This requires activating the carboxyl group to facilitate nucleophilic attack by an ammonia source.

  • Dehydration : The resulting amide is then dehydrated to remove the oxygen atom and form the carbon-nitrogen triple bond of the nitrile.[6]

Alternatively, modern catalytic systems aim to telescope these steps into a single, more efficient operation, often referred to as direct nitrilation or deoxynitrogenation.[7] For large-scale industrial production, vapor-phase ammoxidation provides a continuous process for producing nitriles from feedstocks containing a methyl group.[8][9]

G

Synthetic Methodologies: A Comparative Analysis

Strategy 1: Two-Step Amidation-Dehydration

This classical approach offers reliability and high yields, making it a frequent choice for laboratory-scale synthesis. The division into two distinct steps allows for the isolation and purification of the intermediate crotonamide, which can simplify the final purification of this compound.

Step A: Amidation of Crotonic Acid

The primary challenge in amidation is activating the carboxylic acid. Direct reaction with ammonia is generally inefficient. A common and highly effective method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then quenched with ammonia.

  • Mechanism Rationale : Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride. The lone pair on the nitrogen in ammonia readily attacks the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation to yield the stable primary amide. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to catalyze the formation of the acyl chloride via the Vilsmeier reagent.

Step B: Dehydration of Crotonamide

Once crotonamide is formed, the next critical step is dehydration. A variety of reagents can accomplish this, with a common laboratory choice being a combination of benzenesulfonyl chloride and pyridine.[10]

  • Mechanism Rationale : Pyridine acts as a base and nucleophilic catalyst. The amide oxygen attacks the electrophilic sulfur atom of benzenesulfonyl chloride. Subsequent elimination, facilitated by pyridine abstracting protons, leads to the formation of the nitrile triple bond. Other dehydrating agents like phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (TFAA) operate on a similar principle of converting the amide's hydroxyl group into a better leaving group.[6]

Strategy 2: Direct Catalytic Conversion

Recent advancements have focused on developing catalytic methods to convert carboxylic acids directly to nitriles, bypassing the need to isolate the amide intermediate. These methods are often more atom-economical but may require specific catalysts and higher temperatures.[5]

  • Transnitrilation : This method involves heating the carboxylic acid with a nitrile solvent, such as acetonitrile, in the presence of a catalyst like indium trichloride (InCl₃).[11] The reaction proceeds through an acid-nitrile exchange mechanism, offering a quantitative conversion for a range of carboxylic acids.[11]

  • Iron-Catalyzed Deoxynitrogenation : In this approach, an iron catalyst facilitates the reaction between the carboxylic acid and a nitrogen donor, such as a cyanamide, which also acts as the deoxygenating agent. This method is advantageous as it can be performed without the need for an inert atmosphere.

Strategy 3: Industrial Ammoxidation

For large-scale production, ammoxidation is the process of choice.[9] This is a vapor-phase reaction where the carboxylic acid (or a related hydrocarbon) is passed over a heterogeneous catalyst bed in the presence of ammonia and oxygen at high temperatures (typically 300–600 °C).[8] While highly efficient for commodity chemicals, the high energy requirements and specialized equipment make it unsuitable for typical laboratory synthesis.

Data Summary: Comparison of Synthetic Routes
Method Key Reagents/Catalyst Typical Conditions Advantages Disadvantages
Two-Step Amidation-Dehydration 1. SOCl₂, DMF, NH₄OH2. Benzenesulfonyl chloride, Pyridine0–10 °CHigh yield, reliable, well-documented, intermediate isolation possible.[10]Multi-step, generates stoichiometric waste.
Direct Catalytic (Transnitrilation) InCl₃, Acetonitrile~200 °CSingle step, high atom economy.[11]Requires high temperature, specialized catalyst.
Direct Catalytic (Iron-Catalyzed) Iron catalyst, CyanamideModerate temperatureSingle step, tolerant of air/moisture, uses inexpensive metal.[7]Catalyst/reagent may not be commonly available.
Vapor-Phase Ammoxidation Metal oxide catalyst, NH₃, O₂300–600 °CContinuous process, highly efficient for large scale.[8]High energy input, requires specialized industrial reactor.

Detailed Experimental Protocols

The following protocol is adapted from a documented laboratory-scale synthesis employing the two-step amidation-dehydration strategy.[10]

Step 1: Synthesis of Crotonamide from Crotonic Acid
  • Reaction Setup : To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add crotonic acid (1.0 eq), dichloromethane (DCM, ~2 mL/g of acid), and a catalytic amount of DMF (0.01 eq).

  • Acyl Chloride Formation : Cool the mixture to 0–10 °C in an ice bath. Slowly add thionyl chloride (1.7 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring : Stir the mixture at this temperature for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

  • Amidation : In a separate vessel, prepare a solution of aqueous ammonia (25%, ~4.6 eq) and cool it to 0–5 °C.

  • Quenching : Slowly add the acyl chloride solution from the first flask to the cold ammonia solution. Maintain the temperature below 10 °C throughout the addition. Stir for an additional 1-2 hours.

  • Isolation : The crotonamide product will precipitate as a white solid. Isolate the solid by centrifugation or vacuum filtration.

  • Purification : Wash the filter cake with cold water to remove residual ammonia salts. Dry the solid under vacuum at 60-70 °C to yield pure crotonamide.

Step 2: Synthesis of this compound from Crotonamide
  • Reaction Setup : In a clean, dry flask, dissolve the dried crotonamide (1.0 eq) in dichloromethane (~10 mL/g). Add pyridine (1.75 eq) to the solution.

  • Dehydration : Cool the mixture to 0–10 °C. Slowly add benzenesulfonyl chloride (2.5 eq) dropwise.

  • Reaction : Allow the reaction to stir at 0–10 °C until completion (typically monitored by TLC or GC).

  • Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Purification :

    • Wash the organic layer sequentially with a 10% citric acid solution (to remove pyridine), a saturated sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain crude this compound.

  • Final Purification : The crude product can be further purified by vacuum distillation to yield pure trans-crotononitrile.

G

Safety, Handling, and Waste Disposal

This compound is a hazardous chemical and must be handled with extreme caution.

  • Hazards : It is a highly flammable liquid and vapor (Flash Point: 16 °C).[1][12] It is toxic if swallowed or inhaled and causes skin and eye irritation.[1][13] There is also suspicion of it causing damage to the unborn child and to organs through prolonged exposure.[1]

  • Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber provides excellent resistance), safety goggles, a face shield, and a lab coat.[12] Ensure all equipment is grounded to prevent static discharge.[14] An emergency eyewash and safety shower must be readily accessible.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13] Keep away from all sources of ignition, including heat, sparks, and open flames.[15]

  • Waste Disposal : Chemical waste, including reaction residues and contaminated solvents, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. Do not flush into the sewer system.[12]

Conclusion and Future Outlook

The synthesis of this compound from crotonic acid is a well-established transformation that can be reliably performed using a two-step amidation-dehydration sequence, which is ideal for laboratory settings. For researchers seeking more sustainable and efficient routes, the exploration of direct catalytic nitrilation methods offers a promising frontier, minimizing waste and process steps. As the chemical industry continues to pivot towards greener precursors, the efficient conversion of bio-derived crotonic acid into valuable nitrile building blocks will undoubtedly increase in importance, driving further innovation in catalytic science.

References

  • CN115784929B - Preparation method of this compound - Google P
  • This compound, (E)-But-2-enenitrile - Organic Chemistry Portal. (URL: [Link])

  • US5756802A - Ammoxidation process for producing acetonitrile - Google P
  • 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. (URL: [Link])

  • Carboxylic acid - Nitriles, Synthesis, Reactions - Britannica. (URL: [Link])

  • Crotonic acid - Wikipedia. (URL: [Link])

  • This compound | C4H5N | CID 637921 - PubChem - NIH. (URL: [Link])

  • This compound - Godavari Biorefineries Ltd. Safety Data Sheet. (URL: [Link])

  • Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study - ACS Publications. (URL: [Link])

  • Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC - NIH. (URL: [Link])

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

  • Formation of mercapturic acids from acrylonitrile, this compound, and cinnamonitrile by direct conjugation and via an intermediate oxidation process - PubMed. (URL: [Link])

  • Bio-based crotonic acid from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation - Green Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of Crotonic Acid: A Journey From Butyraldehyde - Oreate AI Blog. (URL: [Link])

  • Ammoxidation - Wikipedia. (URL: [Link])

Sources

An In-depth Technical Guide to the Cis/Trans Isomerism of Crotononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Crotononitrile (CH₃CH=CHCN), or 2-butenenitrile, is a fundamental unsaturated nitrile that exhibits geometric isomerism due to the restricted rotation around its carbon-carbon double bond.[1] This guide provides a comprehensive technical analysis of the cis (Z) and trans (E) isomers of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore the nuanced differences in thermodynamic stability, the strategic approaches to synthesis and separation, and the definitive spectroscopic techniques for characterization. This document aims to serve as a key resource, blending foundational principles with actionable protocols to empower researchers in harnessing the distinct chemical properties of each isomer.

The Strategic Importance of Geometric Isomerism in this compound

Unsaturated nitriles are pivotal building blocks in organic synthesis, finding applications from the creation of complex pharmaceuticals to the development of novel polymers. The presence of cis/trans isomerism in molecules like this compound introduces a layer of complexity that is critical to control. The spatial arrangement of the methyl and cyano groups dictates the molecule's steric and electronic properties, which in turn profoundly influences its reactivity, physical properties, and even its biological activity. For instance, studies have demonstrated that the neurotoxic effects of this compound are isomer-specific, with the cis isomer exhibiting a distinct and more potent neurotoxic profile compared to the trans isomer.[2] This underscores the necessity for not only distinguishing between the isomers but also for developing methodologies to selectively synthesize or separate them.

Thermodynamic Landscape: Stability, Equilibrium, and Interconversion

A key differentiator between the this compound isomers is their relative thermodynamic stability. Understanding the energetic landscape is fundamental to controlling isomeric ratios in both synthesis and downstream applications.

Isomeric Stability and Equilibrium

A study on the thermal cis-trans isomerization of this compound in the gas phase revealed that the cis isomer is, perhaps counterintuitively, the more stable form.[3] For the equilibrium reaction cis rightleftharpoons trans, the enthalpy change (ΔH) was determined to be a small positive value of 0.17 ± 0.12 kcal/mol, while the entropy change (ΔS) was -0.39 ± 0.19 cal/mol·K.[4][5] The stability of the cis isomer is primarily attributed to this negative entropy change.[3] This phenomenon is explained by the potential barrier to the hindered rotation of the methyl group. In the cis isomer, repulsion between the cyano group and the nearest hydrogens of the methyl group is greater than in the trans isomer. This leads to a higher minimum energy for internal rotation in the cis form, allowing it to occur more freely and resulting in a higher entropy.[3]

The thermal isomerization is a homogeneous, unimolecular, and reversible first-order reaction.[4][5] However, at elevated temperatures (around 600°C), this process is complicated by the occurrence of surface polymerization.[3]

G cluster_equilibrium Isomerization Equilibrium cluster_energy Relative Energy cis-Crotononitrile cis-Crotononitrile trans-Crotononitrile trans-Crotononitrile Transition_State Transition State (Rotation around C=C) Energy_Axis cis_level Cis Isomer (Lower Gibbs Free Energy) trans_level Trans Isomer (Higher Gibbs Free Energy)

Synthesis and Isomer Separation

Commercially available this compound is typically sold as a mixture of cis and trans isomers.[1][3] The ability to isolate a specific isomer is paramount for applications where isomeric purity is critical.

Isomer Separation: A Practical Protocol

Fractional distillation and gas chromatography are effective methods for separating the cis and trans isomers.[2][3][6] The choice of method often depends on the required scale and purity.

Protocol: Separation by Gas Chromatography

  • Objective: To separate and purify cis- and trans-crotononitrile from a commercial mixture.

  • Instrumentation: A preparative gas chromatograph equipped with a suitable column. A non-polar or moderately polar column is often effective.[7][8]

  • Procedure:

    • Column Selection: Choose a column that provides good resolution between the two isomers. A bromine-terminated triblock copolymer (Br-PCL-PDMS-PCL-Br) column has been shown to be effective for this separation.[7]

    • Temperature Program: An oven program starting at 40°C (held for 1 minute) and ramping to 160°C at a rate of 10°C/min can be employed.[7]

    • Injection: Inject a small aliquot of the commercial this compound mixture.

    • Elution and Collection: The isomers will elute at different retention times. The cis isomer typically elutes before the trans isomer on many standard columns. Set up a collection system to trap the individual isomer fractions as they exit the detector.

    • Purity Analysis: Re-inject the collected fractions into the GC under analytical conditions to confirm their purity.

G start Commercial This compound Mixture gc Preparative Gas Chromatography start->gc collection Fraction Collection gc->collection analysis Purity Analysis (GC) collection->analysis cis_product Pure cis-Crotononitrile analysis->cis_product Fraction 1 trans_product Pure trans-Crotononitrile analysis->trans_product Fraction 2

Definitive Spectroscopic Characterization

Unambiguous identification of the cis and trans isomers of this compound relies on a suite of spectroscopic techniques. Each method provides a unique fingerprint based on the distinct molecular geometry of the isomers.

Microwave Spectroscopy: The Gold Standard for Structural Determination

Microwave spectroscopy offers unparalleled precision in determining molecular geometry by measuring the rotational transitions of molecules in the gas phase.[9][10] This technique has been successfully applied to both cis- and trans-crotononitrile, providing definitive structural data.[11][12]

  • trans-Crotononitrile: The microwave spectrum of the trans isomer is characteristic of a near-prolate symmetric rotor.[11] Analysis of the rotational constants derived from the spectrum provides precise bond lengths and angles.[13]

  • cis-Crotononitrile: The microwave spectrum of the cis isomer has also been extensively studied.[12] A key finding from this analysis is the determination of the barrier to internal rotation of the methyl group, which was calculated to be 1400 cal/mol.[12] This is significantly lower than the lower limit of 2.1 kcal/mol for the trans isomer, a difference attributed to non-bonded interactions.[11][12] Furthermore, the total dipole moment of cis-crotononitrile was determined to be 4.08 D.[12]

NMR and IR Spectroscopy: Accessible and Powerful Tools

While microwave spectroscopy provides fundamental structural data, NMR and IR spectroscopy are more commonly accessible techniques for routine identification and differentiation of isomers.[14][15][16]

  • ¹H NMR Spectroscopy: The vinyl protons of the cis and trans isomers exhibit distinct chemical shifts and coupling constants (J-values) due to their different spatial relationships.

  • IR Spectroscopy: The vibrational modes, particularly the C=C stretching and the out-of-plane C-H bending frequencies, differ between the two isomers. These differences, though sometimes subtle, can be used for identification.[17]

Table 1: Comparative Data for this compound Isomers

Propertycis (Z)-Crotononitriletrans (E)-CrotononitrileReference(s)
IUPAC Name (Z)-but-2-enenitrile(E)-but-2-enenitrile[18][19]
CAS Number 1190-76-7627-26-9[18][19]
Boiling Point ~108 °C~120-121 °C
Dipole Moment 4.08 D-[12]
Barrier to CH₃ Rotation 1400 cal/mol>2100 cal/mol[11][12]
Thermodynamic Stability More StableLess Stable[3][4][5]

Conclusion: Harnessing Isomeric Purity for Advanced Applications

The geometric isomerism of this compound presents both a challenge and an opportunity for chemists and drug development professionals. The distinct physical, chemical, and biological properties of the cis and trans isomers necessitate their careful separation and characterization. As demonstrated, while the cis isomer is thermodynamically more stable, practical separation methods like gas chromatography allow for the isolation of the less stable trans isomer. Definitive characterization, led by microwave spectroscopy and supported by routine NMR and IR analysis, provides the necessary quality control for any application. A thorough understanding and control of this compound's isomerism are essential for leveraging its full potential in synthesis and for ensuring reproducibility and safety in biological applications.

References

  • Butler, J. N., & McAlpine, R. D. (1965). The thermal cis–trans isomerization of this compound. Canadian Journal of Chemistry, 43(9), 2487-2493. [Link]

  • Butler, J. N., & McAlpine, R. D. (1965). The thermal cis–trans isomerization of this compound. Canadian Journal of Chemistry, 43(9), 2487-2493. [Link]

  • Butler, J. N., & McAlpine, R. D. (1965). The thermal cis–trans isomerization of this compound. ResearchGate. [Link]

  • Balbuena, E., Llorens, J., & Crofton, K. M. (2003). Comparison of cis- and trans-crotononitrile effects in the rat reveals specificity in the neurotoxic properties of nitrile isomers. Toxicology and Applied Pharmacology, 187(2), 89-100. [Link]

  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • Organic Chemistry Portal. (n.d.). This compound, (E)-But-2-enenitrile. [Link]

  • Laurie, V. W. (1960). Microwave Spectrum of trans-Crotononitrile. The Journal of Chemical Physics, 32(5), 1588-1589. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound, (Z)-. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chen, R., Cai, Z., Huang, Q., & Sun, T. (2022). A Bromine-Terminated Triblock Copolymer (Br-PCL-PDMS-PCL-Br) as the Stationary Phase for Gas Chromatography Analysis. ResearchGate. [Link]

  • McGuire Research Group. (n.d.). Microwave Spectroscopy. [Link]

  • Magers, B. (2020, December 14). Psi4Education: Determining Structure from Microwave Spectroscopy. YouTube. [Link]

  • ResearchGate. (n.d.). Cis-/trans-isomers of (a) this compound, (b) crotonoyl chloride, (c)... [Link]

  • Beaudet, R. A. (1963). Microwave Spectrum, Barrier to Internal Rotation, and Dipole Moment of Cis-Crotononitrile. The Journal of Chemical Physics, 38(10), 2548-2551. [Link]

  • AIP Publishing. (n.d.). Microwave Spectrum of trans-Crotononitrile. [Link]

  • Tony St John. (2017, May 9). Predicting a Structure Based on NMR and IR Spectra. YouTube. [Link]

  • NTI. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Al-Saadi, A. (n.d.). Microwave (Rotational) Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021, August 15). Microwave Rotational Spectroscopy. [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

  • Ebata, T., Gonohe, N., & Ito, M. (1986). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Faraday Discussions of the Chemical Society, 82, 391-401. [Link]

Sources

Thermodynamic Stability and Isomerization of Crotononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Thermodynamic Stability of Crotononitrile Isomers" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, this compound (2-butenenitrile) presents a stereochemical anomaly that challenges standard heuristic models. While trans-alkenes are typically more stable than their cis-counterparts due to steric relief, cis-crotononitrile (Z-isomer) exhibits superior thermodynamic stability in the gas phase compared to the trans-isomer (E-isomer).

This guide provides a rigorous analysis of the thermodynamic landscape, isomerization kinetics, and differential toxicity of this compound isomers. It is designed to equip drug development professionals with the protocols necessary to control stereochemistry, thereby mitigating the severe, isomer-specific neurotoxicity risks associated with this compound.

Thermodynamic Landscape: The "Cis-Effect" Anomaly

Contrary to the standard steric arguments applied to alkenes (e.g., 2-butene), where the trans isomer is stabilized by ~1.0 kcal/mol, this compound follows the "cis-effect" often observed in 1,2-difluoroethylene.

Enthalpic and Entropic Drivers

Historical and computational data indicate that the cis isomer is the thermodynamic sink, although the energy difference is marginal.

ParameterValue (Cis ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Trans)
Interpretation


kcal/mol
The cis isomer has lower enthalpy (is more stable).[1]


cal/(mol·K)
The trans isomer has lower entropy (is more ordered).

Positive The reaction cis

trans is non-spontaneous.
Equilibrium Ratio (

)
~1.35 - 2.0 (Cis/Trans)At equilibrium (gas phase, >300°C), the mixture favors cis.

Data Source: Butler & McAlpine, Can. J. Chem. 1963.[1]

Mechanistic Insight: The stability of the cis form is attributed to the low steric demand of the linear cyano (-CN) group (A-value ~0.2 kcal/mol) compared to a methyl group. Furthermore, the cis isomer benefits from a higher entropy, likely due to a lower rotational barrier of the methyl group in the cis conformation compared to the trans.[1]

Commercial vs. Thermodynamic Reality

Despite the thermodynamic preference for cis, commercial this compound is frequently supplied as a mixture enriched in the trans isomer (~60-80% trans). This discrepancy arises because industrial synthesis routes (e.g., dehydration of aldoximes or Knoevenagel condensation) are often kinetically controlled , favoring the trans product due to transition state geometries, or separated via distillation where the lower-boiling azeotropes may influence recovery.

Differential Toxicity: A Critical Safety Warning

For drug development professionals, the thermodynamic ratio is secondary to the biological impact of these isomers. The isomers exhibit distinct neurotoxicological profiles, making stereocontrol non-negotiable.

  • Cis-Crotononitrile: Highly vestibulotoxic. It causes specific degeneration of the vestibular sensory hair cells, leading to permanent balance dysfunctions (ECC syndrome).

  • Trans-Crotononitrile: Exhibits a different toxicity profile, primarily triggering rearing deficits and neuronal degeneration in the inferior olive, but sparing the vestibular system at comparable doses.

Implication: Using a non-equilibrated or uncharacterized mixture as a solvent or reagent in API synthesis can introduce variable toxicological liabilities into the final drug product or waste streams.

Experimental Protocols

Protocol: Iodine-Catalyzed Isomerization to Equilibrium

To study the thermodynamic limit or prepare an equilibrated standard, thermal isomerization alone is slow and leads to polymerization. Iodine (


) acts as a radical catalyst to accelerate equilibration without significant charring.

Reagents:

  • This compound (Commercial mixture)

  • Iodine (

    
    ), resublimed (1-2 mol%)
    
  • Solvent: Neat or inert hydrocarbon (e.g., Decalin) if temp control is needed.

Workflow:

  • Preparation: Place this compound in a heavy-walled pressure tube or ampoule.

  • Catalyst Addition: Add 1-2 mol% of solid

    
    .
    
  • Deoxygenation: Freeze-pump-thaw the sample x3 to remove oxygen (prevents oxidative polymerization). Seal the vessel under vacuum or Argon.

  • Heating: Heat the vessel to 300°C - 400°C for 4-6 hours. (Note: Lower temperatures require significantly longer times even with catalyst).

  • Quenching: Cool rapidly to room temperature.

  • Workup: Wash the liquid with aqueous Sodium Thiosulfate (

    
    ) to remove iodine (decolorization).
    
  • Drying: Dry over anhydrous

    
     and filter.
    
Protocol: Isomer Separation via Fractional Distillation

Because the boiling points are close (approx. 120-121°C for the mixture), high-efficiency fractionation is required.

  • Column: Spinning band distillation column or packed column (>50 theoretical plates).

  • Reflux Ratio: High reflux ratio (20:1 to 50:1).

  • Observation: The trans isomer typically distills first (lower boiling point azeotropes often favor trans removal in wet systems, though pure component bps are nearly identical; cis is often reported slightly higher due to dipole alignment).

  • Validation: Analyze fractions via GC-FID.

Visualization of Isomerization & Toxicity Pathways

The following diagram illustrates the energy landscape and the divergent toxicological outcomes, emphasizing the need for separation.

Crotononitrile_Landscape cluster_0 Thermodynamic Equilibrium cluster_1 Biological Impact Cis Cis-Crotononitrile (Z) (Thermodynamic Sink) High Entropy Trans Trans-Crotononitrile (E) (Kinetic Product) Low Entropy Cis->Trans Thermal/Radical (I2) Tox_Cis Vestibulotoxicity (Hair Cell Loss) Cis->Tox_Cis In Vivo Exposure TS Rotational Transition State (High Energy) Trans->TS + ΔH (Activation) Tox_Trans CNS Degeneration (Inferior Olive) Trans->Tox_Trans In Vivo Exposure TS->Cis Relaxation

Figure 1: Thermodynamic relationship between isomers and their distinct toxicological endpoints. Note the Cis isomer is the thermodynamic sink.

Analytical Quantification (GC Method)[3]

To validate the stability or purity of your isomers, use the following Gas Chromatography parameters. The stationary phase must be polar enough to resolve the geometric isomers.

ParameterSpecification
Column PEG (Polyethylene Glycol) based, e.g., DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (constant flow)
Inlet Split (50:1), 200°C
Oven Program 40°C (hold 2 min)

10°C/min

150°C (hold 5 min)
Detector FID, 250°C
Elution Order Typically Trans (E) elutes beforeCis (Z) on polar columns due to the higher polarity/dipole interaction of the cis form with the stationary phase.

References

  • Butler, J. N., & McAlpine, R. D. (1963). The Thermal Cis-Trans Isomerization of this compound. Canadian Journal of Chemistry, 41(10), 2487–2491.

  • Balbuena, E., & Llorens, J. (2003). Comparison of cis- and trans-crotononitrile effects in the rat reveals specificity in the neurotoxic properties of nitrile isomers. Toxicology and Applied Pharmacology, 187(2), 89–100.

  • Soler-Martín, C., et al. (2007). Differential role of CYP2E1-mediated metabolism in the lethal and vestibulotoxic effects of cis-crotononitrile in the mouse. Toxicology and Applied Pharmacology, 225(3), 310–317.

  • Sigma-Aldrich.

Sources

Introduction: The Unique Chemical Persona of Crotononitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Crotononitrile

For Researchers, Scientists, and Drug Development Professionals

This compound, systematically known as (E)-but-2-enenitrile, is a deceptively simple molecule that packs a significant punch in the world of organic synthesis.[1] As an α,β-unsaturated nitrile, its structure features a conjugated system where the electron-withdrawing nature of the cyano group profoundly influences the reactivity of the entire molecule. This electronic interplay creates multiple reactive sites, making this compound a versatile building block and a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[2][3] This guide provides a deep dive into the nuanced reactivity of the nitrile group within the molecular framework of this compound, offering field-proven insights and detailed methodologies for its synthetic transformations.

Electronic Structure: The Foundation of Reactivity

To understand the reactivity of this compound, one must first appreciate its electronic landscape. The carbon-nitrogen triple bond of the nitrile group is highly polarized. The electronegative nitrogen atom withdraws electron density, imparting a significant partial positive charge on the nitrile carbon, making it a potent electrophilic center.[4][5] This characteristic is analogous to the electrophilicity of a carbonyl carbon.[4][6]

Furthermore, this powerful inductive effect extends through the conjugated π-system of the adjacent carbon-carbon double bond. This delocalization of electron deficiency renders the β-carbon (the carbon furthest from the nitrile group) electrophilic as well, priming it for conjugate or "Michael" addition reactions.

The resonance structures below illustrate this electron distribution, highlighting the two principal electrophilic sites: the nitrile carbon (C1) and the β-olefinic carbon (C3).

Caption: Resonance delocalization in this compound creates two key electrophilic centers.

Reactions Targeting the Electrophilic Nitrile Carbon

The inherent electrophilicity of the nitrile carbon makes it a prime target for a variety of nucleophilic attacks. These transformations are fundamental to converting the cyano moiety into other valuable functional groups.

Hydrolysis: Conversion to Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield crotonic acid, proceeding through a carboxamide intermediate.[6][7]

  • Acid-Catalyzed Mechanism: Protonation of the nitrile nitrogen activates the carbon toward nucleophilic attack by water. Tautomerization of the resulting imidic acid forms an amide, which is then further hydrolyzed to the carboxylic acid.[7]

  • Base-Catalyzed Mechanism: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon forms an intermediate that, after protonation, tautomerizes to the amide. Saponification of the amide then yields a carboxylate salt.[6]

G Start This compound H3O H₃O⁺ / Δ OH OH⁻, H₂O / Δ Amide Crotonamide Intermediate Start->Amide H₂O Attack Acid Crotonic Acid Amide->Acid Acid Hydrolysis Salt Crotonate Salt Amide->Salt Base Hydrolysis

Caption: Hydrolysis pathway of this compound to crotonic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (6.7 g, 0.1 mol) and a 6M aqueous sulfuric acid solution (50 mL).

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography). The disappearance of the starting material indicates completion.

  • Workup: Allow the reaction mixture to cool to room temperature. The product, crotonic acid, may precipitate. Cool the mixture further in an ice bath to maximize crystallization.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Purification: Recrystallize the crude product from a minimal amount of hot water to obtain pure crotonic acid. Dry the crystals under vacuum.

Reduction: Synthesis of Amines and Aldehydes

The nitrile group is readily reduced by powerful hydride reagents. The choice of reagent dictates the final product.

  • Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine (e.g., (E)-but-2-en-1-amine). The reaction involves two successive hydride additions to the nitrile carbon.[7][8]

  • Reduction to Aldehydes: A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the controlled partial reduction to an intermediate imine, which is then hydrolyzed upon aqueous workup to yield crotonaldehyde.[7]

ReagentProductFunctional Group Transformation
LiAlH₄, then H₂O(E)-But-2-en-1-amine-C≡N → -CH₂NH₂
DIBAL-H, then H₃O⁺Crotonaldehyde-C≡N → -CHO

Experimental Protocol: LiAlH₄ Reduction of this compound

  • Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous diethyl ether (100 mL) and LiAlH₄ (4.2 g, 0.11 mol). Cool the suspension to 0 °C in an ice bath.

  • Addition: Add a solution of this compound (6.7 g, 0.1 mol) in anhydrous diethyl ether (20 mL) dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching (Caution: Exothermic): Cool the flask back to 0 °C. Carefully and sequentially add deionized water (4.2 mL), 15% aqueous NaOH (4.2 mL), and then more deionized water (12.6 mL) dropwise. A granular precipitate of aluminum salts should form.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude amine can be purified by distillation under reduced pressure.

Reaction with Organometallic Reagents: Ketone Synthesis

Organometallic reagents, such as Grignard and organolithium reagents, act as powerful carbon nucleophiles.[9][10] They add once to the electrophilic nitrile carbon to form a stable intermediate imine anion.[11][12] This intermediate does not react further with another equivalent of the organometallic reagent. Subsequent acidic workup hydrolyzes the imine to yield a ketone.[5][7][11]

cluster_0 Grignard Reaction with this compound Start This compound (R-C≡N) ImineAnion Intermediate Imine Anion [R-C(R')=N-MgX] Start->ImineAnion Nucleophilic Addition Grignard 1. R'-MgX (e.g., CH₃MgBr) Ketone Ketone (R-C(=O)-R') ImineAnion->Ketone Hydrolysis Workup 2. H₃O⁺ Workup

Caption: Synthesis of ketones from this compound via Grignard addition.

Reactions Involving the Conjugated System

The electron-withdrawing nature of the nitrile group activates the C=C double bond, making the β-carbon a key site for nucleophilic attack in what are known as conjugate addition or Michael reactions.

Michael Addition

The Michael reaction is a cornerstone of C-C bond formation.[13][14] In this reaction, a soft nucleophile (the Michael donor), typically a resonance-stabilized carbanion like an enolate, adds to the β-carbon of an α,β-unsaturated compound (the Michael acceptor), such as this compound.[15] This reaction is highly valuable for building complex molecular skeletons.

Acceptor This compound (Michael Acceptor) Addition Conjugate Addition (1,4-Addition) Acceptor->Addition Donor Nucleophile (Nu⁻) (e.g., Malonate Enolate) (Michael Donor) Donor->Addition Enolate Intermediate Enolate Addition->Enolate Product Adduct (Nu-CH(CH₃)-CH₂-C≡N) Enolate->Product Protonation

Caption: General workflow for the Michael addition to this compound.

Experimental Protocol: Michael Addition of Diethyl Malonate to this compound

  • Setup: In a 250 mL flask, dissolve sodium metal (0.23 g, 0.01 mol) in absolute ethanol (50 mL) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.

  • Addition: Add this compound (6.7 g, 0.1 mol) dropwise to the enolate solution. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Neutralize the reaction mixture with dilute hydrochloric acid. Add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude adduct can be purified by vacuum distillation.

Specialized Reactivity

Beyond its canonical reactions, this compound exhibits other modes of reactivity that are synthetically useful.

Role as a Hydrogen Acceptor

In certain transition metal-catalyzed reactions, particularly those involving ruthenium catalysts, this compound can function as an efficient hydrogen acceptor.[16] This is leveraged in the oxidation of alcohols, where the alcohol is dehydrogenated, and this compound is concomitantly reduced to butyronitrile. This process avoids the use of traditional, often stoichiometric, oxidizing agents.[17][18]

Conclusion

The reactivity of the nitrile group in this compound is a rich and multifaceted subject. Its behavior is not dictated by the cyano moiety in isolation but is intricately linked to the conjugated olefinic system. By understanding the dual electrophilic nature of both the nitrile carbon and the β-carbon, chemists can harness this compound as a versatile C4 building block. The ability to selectively target different sites on the molecule through the careful choice of reagents and reaction conditions—be it hydrolysis, reduction, organometallic addition, or conjugate addition—unlocks a vast synthetic potential, enabling the efficient construction of amines, aldehydes, ketones, and complex carbon skeletons essential for research, drug discovery, and materials science.

References

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Reactivity of Nitriles. Chemistry LibreTexts. [Link]

  • 7.8 Reactions of Nitriles. Organic Chemistry II - KPU Pressbooks. [Link]

  • This compound, (E)-But-2-enenitrile. Organic Chemistry Portal. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry of Nitriles | Organic Chemistry Class Notes. Fiveable. [Link]

  • This compound | C4H5N | CID 637921. PubChem - NIH. [Link]

  • CN115784929B - Preparation method of this compound.
  • Nucleophiles and Electrophiles. YouTube. [Link]

  • Hydrocyanation. Wikipedia. [Link]

  • 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. [Link]

  • 29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]

  • Hydrocyanation reactions. Moodle@Units. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]

  • Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • How can CH3CN act as both electrophile and nucleophile?. Quora. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • (PDF) Hydrocyanation in Organic Synthesis. ResearchGate. [Link]

  • This compound. Godavari Biorefineries Ltd. [Link]

Sources

Methodological & Application

The Strategic Application of Crotononitrile in the Synthesis of Substituted Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyridines form the backbone of a significant portion of modern pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them a privileged scaffold in drug design and catalysis. The efficient construction of these heterocyclic cores is, therefore, a central focus of synthetic organic chemistry. Among the diverse array of building blocks available, crotononitrile emerges as a versatile and reactive synthon for the assembly of polysubstituted pyridines. This technical guide provides an in-depth exploration of the use of this compound in pyridine synthesis, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

The Versatility of this compound: A C4 Synthon for Pyridine Ring Construction

This compound, an α,β-unsaturated nitrile, possesses two key reactive sites: the electrophilic β-carbon, susceptible to nucleophilic attack (Michael addition), and the nitrile group, which can participate in cyclization reactions. This dual reactivity allows for a range of synthetic strategies to be employed for the construction of the pyridine ring. This guide will focus on two prominent and mechanistically distinct approaches: the Guareschi-Thorpe condensation and related multi-component reactions, and transition metal-catalyzed cycloadditions.

I. The Guareschi-Thorpe Condensation and Related Pathways: A Robust Approach to Pyridones and Aminopyridines

The Guareschi-Thorpe reaction is a classic and reliable method for the synthesis of 2-pyridones and 2-aminopyridines. The core of this strategy involves the condensation of a β-dicarbonyl compound (or its equivalent) with a cyano-containing species in the presence of a nitrogen source, typically ammonia or an ammonium salt. This compound, as an α,β-unsaturated nitrile, can be effectively employed in variations of this reaction.

Mechanistic Rationale: A Stepwise Construction

The synthesis of substituted pyridines from this compound via a Guareschi-Thorpe-type pathway generally proceeds through a series of well-established reaction steps:

  • Michael Addition: The reaction is initiated by the conjugate addition of a carbanion, generated from an active methylene compound (e.g., a β-ketoester, malononitrile, or cyanoacetamide), to the electrophilic β-carbon of this compound. This step is crucial as it forms a key carbon-carbon bond and assembles the backbone of the eventual pyridine ring. The choice of base for this step is critical; a strong, non-nucleophilic base is often preferred to avoid side reactions.

  • Thorpe-Ziegler Cyclization: The resulting adduct, which is now a 1,5-dinitrile or a related cyano-carbonyl compound, undergoes an intramolecular cyclization. This base-catalyzed ring closure, known as the Thorpe-Ziegler reaction, involves the nucleophilic attack of the carbanion derived from one active methylene group onto the carbon of the other nitrile group, forming a cyclic imine intermediate.

  • Tautomerization and Aromatization: The cyclic imine then tautomerizes to a more stable enamine. Subsequent elimination of a small molecule (e.g., water or an alcohol) or oxidation leads to the final, stable aromatic pyridine ring.

The following diagram illustrates this generalized mechanistic pathway:

Guareschi-Thorpe_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Thorpe-Ziegler Cyclization cluster_2 Step 3: Aromatization This compound This compound MichaelAdduct Michael Adduct (1,5-Dinitrile derivative) This compound->MichaelAdduct Base ActiveMethylene Active Methylene Compound (e.g., R-CH2-CN) ActiveMethylene->MichaelAdduct CyclicImine Cyclic Imine Intermediate MichaelAdduct->CyclicImine Base Enamine Enamine Tautomer CyclicImine->Enamine Tautomerization SubstitutedPyridine Substituted Pyridine Enamine->SubstitutedPyridine Aromatization (-H2O or Oxidation)

Caption: Generalized mechanism for pyridine synthesis from this compound.

Representative Protocol: Three-Component Synthesis of a Substituted 2-Amino-3-cyanopyridine

This protocol is an adaptation of the advanced Guareschi-Thorpe synthesis for the preparation of hydroxy-cyanopyridines, modified for the use of a this compound precursor and an active methylene compound to yield a 2-amino-3-cyanopyridine derivative.

Materials:

  • Crotonaldehyde

  • Malononitrile

  • Ammonium acetate

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Knoevenagel Condensation (In-situ formation of the this compound equivalent):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add crotonaldehyde (10 mmol, 1.0 eq) and malononitrile (10 mmol, 1.0 eq) in ethanol (20 mL).

    • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

    • Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction to form the intermediate can be monitored by TLC. This step forms an ylidenemalononitrile, which is a highly reactive analogue of this compound.

  • Pyridine Ring Formation:

    • To the reaction mixture containing the in-situ generated ylidenemalononitrile, add ammonium acetate (20 mmol, 2.0 eq).

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with stirring.

    • A solid precipitate of the crude substituted pyridine should form.

    • Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-amino-3-cyanopyridine derivative.

Data Presentation: Representative Yields of Substituted Pyridines

The following table summarizes representative yields for the synthesis of various substituted pyridines using multi-component reactions involving α,β-unsaturated nitriles and active methylene compounds.

Entryα,β-Unsaturated Nitrile PrecursorActive Methylene CompoundResulting PyridineYield (%)Reference
1Ylidenemalononitrile (from aromatic aldehyde)Malononitrile2-Amino-3-cyano-4,6-diarylpyridine85-95
2Ethyl 2-cyano-3-phenylacrylateMalononitrile2-Amino-3,5-dicyano-4-phenyl-6-ethoxypyridine80-90
3CinnamonitrileEthyl cyanoacetate2-Hydroxy-3-cyano-4-phenyl-6-aminopyridine75-85
4This compound analogueβ-KetoesterSubstituted 2-pyridone70-80

II. [4+2] Cycloaddition Strategies: A Convergent Approach

Transition metal-catalyzed [4+2] cycloaddition reactions offer a more convergent and atom-economical route to substituted pyridines. In this approach, this compound can act as the dienophile (2π component), reacting with a 1-azadiene (4π component) to construct the pyridine ring.

Mechanistic Considerations

The mechanism of these cycloadditions can vary depending on the catalyst and substrates employed. A general representation involves the coordination of the transition metal to the reactants, facilitating the formation of the new carbon-carbon bonds of the six-membered ring. Subsequent aromatization, often through the elimination of a leaving group or an oxidative process, yields the final pyridine product.

Cycloaddition_Workflow Start Starting Materials: - this compound (Dienophile) - 1-Azadiene (Diene) Catalysis Transition Metal Catalyst (e.g., Ni, Co, Rh) Start->Catalysis Cycloaddition [4+2] Cycloaddition Catalysis->Cycloaddition Intermediate Dihydropyridine Intermediate Cycloaddition->Intermediate Aromatization Aromatization (Oxidation or Elimination) Intermediate->Aromatization Product Substituted Pyridine Aromatization->Product

Caption: Experimental workflow for cycloaddition synthesis of pyridines.

While specific protocols for the direct use of this compound in these reactions are less common in introductory literature, the principle has been demonstrated with related α,β-unsaturated systems. For instance, nickel-catalyzed [2+2+2] cycloadditions of alkynes with nitriles provide a powerful method for pyridine synthesis.

III. Troubleshooting and Practical Considerations

Issue Potential Cause Recommended Solution
Low Yield in Condensation Reaction Incomplete Michael addition.Ensure the use of a suitable base and allow for sufficient reaction time for the initial addition. Monitor this step by TLC.
Inefficient cyclization.Ensure anhydrous conditions for the Thorpe-Ziegler step and consider using a stronger base if necessary.
Side reactions (e.g., polymerization of this compound).Maintain careful temperature control and consider adding the this compound slowly to the reaction mixture.
Formation of Multiple Products in Cycloaddition Lack of regioselectivity.The choice of catalyst and ligands is crucial for controlling regioselectivity. A thorough literature search for the specific substrate combination is recommended.
Difficulty in Product Isolation Product is soluble in the work-up solvent.If the product is water-soluble, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Oily product that does not precipitate.Attempt to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent system. Purification by column chromatography may be necessary.

IV. Safety Considerations

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.

  • Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

V. Conclusion

This compound stands out as a valuable and versatile C4 synthon in the synthesis of substituted pyridines. Its dual reactivity enables its participation in both robust condensation pathways, such as the Guareschi-Thorpe reaction, and convergent cycloaddition strategies. A thorough understanding of the underlying reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are paramount for the successful application of this compound in the laboratory. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block in the development of novel pyridinic structures for a wide range of applications.

VI. References

  • Guareschi-Thorpe Condensation. (n.d.). In Merck Index. Retrieved from a reliable chemical encyclopedia.

  • Guareschi-Thorpe synthesis of pyridine. (n.d.). In Química Organica.org. Retrieved from [Link]

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25353–25360.

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.

  • Wang, Z., et al. (2022). Regio- and Stereoselective Reductive Coupling of Alkynes and this compound. Journal of the American Chemical Society.

  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur.

  • Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H) - ResearchGate. (n.d.). Retrieved from [Link]

  • El-Baih, F. E. M., Al-Rasheed, H. H., & Al-Hazimi, H. M. (2006). synthesis of some pyridine and pyrimidine derivatives via Michael-addition. Journal of the Saudi Chemical Society, 10(2), 327-338.

  • The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. (n.d.). Benchchem.

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed.

  • (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. (n.d.). Retrieved from [Link]

  • synthesis of some pyridine and pyrimidine derivatives via michael-addition. (n.d.).

  • (PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction - ResearchGate. (n.d.).

  • Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of some pyridone derivatives - ResearchGate. (2025, August 6).

  • This compound - Godavari Biorefineries Ltd. (n.d.). Retrieved from [Link]

  • Ni‐catalyzed [2+2+2] cycloaddition of alkynenitrile with alkyne. - ResearchGate. (n.d.).

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (n.d.). PubMed.

  • Material Safety Data Sheet - this compound - Cole-Parmer. (n.d.).

  • (PDF) Chemistry of 2-Amino-3-cyanopyridines - ResearchGate. (2013, November 20).

  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. (2022, May 27). PubMed.

  • Synthesis of 2-pyridones - University of Bristol. (n.d.).

  • I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. (n.d.). ChemTube3D.

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (n.d.).

  • trans-Crotononitrile SDS, 627-26-9 Safety Data Sheets - ECHEMI. (n.d.).

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. (n.d.).

  • This compound, mixture of cis and trans - Santa Cruz Biotechnology. (n.d.).

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). PMC - NIH.

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020, March 2). PMC - NIH.

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (n.d.). International Research Journal of Multidisciplinary Scope (IRJMS).

  • Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. (n.d.).

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2025, August 6).

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.).

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC - PubMed Central.

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications.

  • Thorpe-Ziegler reaction - Buchler GmbH. (n.d.).

Application Notes and Protocols for the Baylis-Hillman Reaction of Crotononitrile with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of β-Substituted Michael Acceptors in the Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[1][2] This organocatalyzed transformation provides access to densely functionalized allylic alcohols, which are versatile building blocks in organic synthesis.[1][3] While the reaction is well-established for α,β-unsaturated esters, ketones, and acrylonitrile, the use of β-substituted activated alkenes, such as crotononitrile, presents unique challenges.[2] This guide provides an in-depth exploration of the Baylis-Hillman reaction between this compound and various aldehydes, offering field-proven insights, detailed protocols, and troubleshooting strategies to empower researchers in leveraging this challenging yet rewarding transformation.

The primary difficulty in employing β-substituted substrates like this compound lies in the steric hindrance at the β-position, which impedes the initial Michael addition of the catalyst, a crucial step in the reaction mechanism.[2] Consequently, these reactions are often sluggish, requiring extended reaction times or more forcing conditions to achieve satisfactory yields.[2] This document will dissect the mechanistic nuances, evaluate catalyst and solvent systems, and provide robust protocols to overcome these kinetic barriers.

Mechanistic Considerations: The Journey of this compound to a Baylis-Hillman Adduct

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction proceeds through a series of equilibria.[2][4][5]

  • Michael Addition of the Catalyst: The reaction is initiated by the reversible 1,4-conjugate addition of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine, to the β-position of this compound.[2][4][6] This step forms a zwitterionic enolate intermediate. For this compound, the presence of the methyl group at the β-position sterically disfavors this initial addition, contributing to the slow reaction rate.[2]

  • Aldol Addition: The generated enolate, now a potent nucleophile at the α-carbon, attacks the electrophilic carbonyl carbon of the aldehyde.[2][4] This aldol-type addition forms a new carbon-carbon bond and a second zwitterionic intermediate.[2]

  • Proton Transfer and Catalyst Elimination: An intramolecular proton transfer, often facilitated by a protic solvent or additive, occurs to neutralize the alkoxide.[1][7] Subsequent elimination of the catalyst regenerates the double bond, yielding the final α-methylene-β-hydroxy nitrile product and liberating the catalyst to re-enter the catalytic cycle.[2][4][7]

The rate-determining step is often the aldol addition, though the initial Michael addition can also be a significant kinetic bottleneck, especially with sterically hindered substrates like this compound.[1][2]

Baylis_Hillman_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Zwitterion1 Zwitterionic Enolate This compound->Zwitterion1 + Catalyst Aldehyde Aldehyde (R-CHO) Zwitterion2 Aldol Adduct Aldehyde->Zwitterion2 Catalyst Catalyst (e.g., DABCO) Catalyst->Zwitterion1 Zwitterion1->Zwitterion2 + Aldehyde Protonated_Adduct Protonated Adduct Zwitterion2->Protonated_Adduct Proton Transfer BH_Product Baylis-Hillman Adduct Protonated_Adduct->BH_Product - Catalyst Regen_Catalyst Regenerated Catalyst Protonated_Adduct->Regen_Catalyst Regen_Catalyst->this compound Catalytic Cycle

Figure 1: Generalized mechanism of the amine-catalyzed Baylis-Hillman reaction.

Application Notes: Strategic Approaches for Success

Catalyst Selection: Beyond Standard Amines

While DABCO is the most commonly employed catalyst in the Baylis-Hillman reaction, its efficacy with this compound can be limited.[6][8][9] Researchers should consider the following:

  • Tertiary Amines: DABCO remains a viable starting point due to its widespread availability and relatively low cost.[8][10] However, more nucleophilic and less sterically hindered amines, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DMAP (4-dimethylaminopyridine), may offer improved performance in some cases.[6]

  • Phosphines: Tertiary phosphines, such as triphenylphosphine (PPh₃), are generally more nucleophilic than their amine counterparts and can significantly accelerate the reaction.[6][8][11] They are particularly effective for less reactive substrates.

  • Chiral Catalysts: For asymmetric variants of the reaction, chiral amines derived from cinchona alkaloids or chiral phosphines can be employed, although achieving high enantioselectivity with β-substituted substrates remains a significant challenge.[4]

Solvent Effects and Additives: The Key to Rate Acceleration

The choice of solvent plays a critical role in the Baylis-Hillman reaction.

  • Protic Solvents: Protic solvents like water, methanol, and ethanol can accelerate the reaction by stabilizing the zwitterionic intermediates and facilitating the proton transfer step.[1] An aqueous medium can lead to a dramatic rate acceleration.

  • Aprotic Solvents: In aprotic solvents, the reaction is notoriously slow.[1] If an aprotic solvent is necessary for solubility reasons, the addition of a protic co-catalyst is highly recommended.

  • Ionic Liquids: Ionic liquids have emerged as promising media for the Baylis-Hillman reaction.[12][13][14] They can act as both the solvent and a co-catalyst, activating the aldehyde towards nucleophilic attack and stabilizing the reaction intermediates.[14][15]

  • High Pressure and Microwave Irradiation: For particularly stubborn reactions involving this compound, the use of high pressure (up to 20 kbar) or microwave irradiation can provide the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[2]

Substrate Scope: The Influence of the Aldehyde

The electronic nature of the aldehyde significantly impacts the reaction rate.

  • Electron-Withdrawing Groups: Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, cyano, halo) are more electrophilic and generally react faster.

  • Electron-Donating Groups: Aromatic aldehydes with electron-donating groups (e.g., methoxy, alkyl) are less reactive and will likely require longer reaction times or more forcing conditions.

  • Aliphatic Aldehydes: Aliphatic aldehydes are also viable substrates, but may be prone to side reactions such as self-condensation.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific aldehyde used.

Protocol 1: General Procedure for the DABCO-Catalyzed Reaction of this compound with an Aromatic Aldehyde

This protocol is a standard procedure that can be adapted for a variety of aromatic aldehydes.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv)

  • DABCO (0.2 mmol, 20 mol%)

  • Solvent (e.g., THF/water 1:1, 2 mL)

  • Round-bottom flask equipped with a magnetic stir bar

  • Standard work-up and purification reagents (ethyl acetate, brine, saturated sodium bicarbonate, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and the chosen solvent (2 mL).

  • Add this compound (1.5 mmol) to the solution.

  • Add DABCO (0.2 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. Note that reaction times can be long (24-72 hours or more).

  • Upon completion, quench the reaction with the addition of 0.1 M HCl (5 mL).[4]

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Baylis-Hillman adduct.

Protocol_Workflow start Start reagents Combine Aldehyde, this compound, and Solvent start->reagents catalyst Add DABCO reagents->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction quench Quench with 0.1 M HCl reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_node End purify->end_node

Figure 2: General experimental workflow for the Baylis-Hillman reaction.

Protocol 2: Phosphine-Catalyzed Reaction for Less Reactive Aldehydes

This protocol utilizes a more nucleophilic phosphine catalyst, which can be beneficial for less reactive aldehydes.

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Dichloromethane, 2 mL)

  • Round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar)

Procedure:

  • Set up the reaction in a flame-dried round-bottom flask under an inert atmosphere.

  • Add the aldehyde (1.0 mmol), this compound (1.5 mmol), and solvent (2 mL).

  • Add triphenylphosphine (0.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Data Presentation: Expected Outcomes

The following table provides a qualitative summary of expected reaction outcomes based on the choice of aldehyde and catalyst. Actual yields and reaction times will vary.

Aldehyde (R in R-CHO)CatalystExpected ReactivityPotential Challenges
4-NitrophenylDABCOHighNone
4-ChlorophenylDABCOModerate to HighLonger reaction time than 4-nitrophenyl
PhenylDABCOModerateSluggish reaction
4-MethoxyphenylDABCOLowVery long reaction time, potential for low yield
4-MethoxyphenylPPh₃ModeratePhosphine oxide byproduct
PropanalDABCOModeratePotential for self-condensation of the aldehyde

Troubleshooting and Expert Insights

  • Slow or No Reaction: If the reaction is not proceeding, consider switching to a more nucleophilic catalyst (e.g., PPh₃). The addition of a protic co-solvent or employing microwave irradiation or high pressure can also be effective.[2]

  • Byproduct Formation: The formation of a dioxanone byproduct can occur, especially with aryl aldehydes and acrylates.[1] Careful control of stoichiometry and reaction conditions can minimize this. With highly reactive vinyl ketones, dimerization or polymerization can be a competing side reaction.[1]

  • Catalyst Recovery: In some protocols, particularly those using expensive chiral catalysts, strategies for catalyst recovery may be necessary. The use of polymer-supported catalysts or ionic liquids can facilitate this.[12]

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Baylis-Hillman reaction of this compound with aldehydes, while presenting kinetic challenges, is a valuable transformation for the synthesis of highly functionalized molecules. The adducts obtained are versatile intermediates for the construction of complex natural products and pharmaceuticals.[1][3] By carefully selecting the catalyst, solvent, and reaction conditions, researchers can successfully employ this reaction to access novel chemical space. A systematic approach to optimization, guided by the mechanistic principles and practical advice outlined in this guide, will be key to achieving desired outcomes.

References

  • NROChemistry. Baylis-Hillman Reaction: Mechanism & Examples. Available from: [Link]

  • Ultimate Organic Chemistry. (2020). Baylis Hillman Reaction │ Morita Baylis Hillman Reaction │ Baylis Hillman Reaction Mechanism │ CSIR. YouTube. Available from: [Link]

  • ResearchGate. Baylis–Hillman reaction using hydrotalcite-ionic liquid. Available from: [Link]

  • Wikipedia. Baylis–Hillman reaction. Available from: [Link]

  • ResearchGate. The Baylis-Hillman Reaction Between Aromatic Aldehydes and Acrylonitrile. Available from: [Link]

  • Synthesis Workshop. (2020). Synthesis Workshop: The Baylis-Hillman Reaction (Episode 17). YouTube. Available from: [Link]

  • ResearchGate. Applications of Morita-Baylis-Hillman Reaction to the Synthesis of Natural Products and Drug Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2011). Morita–Baylis–Hillman Reaction. Available from: [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. Available from: [Link]

  • National Institutes of Health. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • MDPI. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Available from: [Link]

  • MDPI. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • ResearchGate. Morita–Baylis–Hillman Reactions with Nitroalkenes: A Case Study. Available from: [Link]

  • Preprints.org. Ionic liquid Supported Quinuclidine Catalyzed Morita-Baylis-Hillman Reaction. Available from: [Link]

  • ChemRxiv. A computational study of the Hofmann elimination pathway for the Morita- Baylis-Hillman reaction under DABCO catalysis. Available from: [Link]

  • Royal Society of Chemistry. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. Available from: [Link]

  • ResearchGate. Acceleration of the DABCO-Promoted Baylis—Hillman Reaction Using a Recoverable H-Bonding Organocatalyst. Available from: [Link]

  • Royal Society of Chemistry. Phosphine-catalyzed (3+3) annulation of cinnamaldehyde-derived Morita–Baylis–Hillman carbonates with dinucleophiles. Available from: [Link]

  • YouTube. (2022). BAYLIS - HILLMAN REACTION | DABCO | ORGANIC NAME REACTIONS. Available from: [Link]

  • National Institutes of Health. Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes. Available from: [Link]

Sources

Application Notes & Protocols: The Utility of Crotononitrile as a Niche Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the application of crotononitrile as a solvent in organic reactions. While not as ubiquitous as its saturated analog, acetonitrile, this compound presents a unique set of properties that can be strategically leveraged in specific synthetic contexts. This guide moves beyond a simple recitation of physical properties to explore the causal relationships between its chemical nature and its function in reaction chemistry. We will delve into its role as a high-boiling point polar aprotic solvent, its utility as a hydrogen acceptor in catalytic cycles, and the critical safety protocols required for its handling.

Introduction: Understanding this compound

This compound, or 2-butenenitrile (C₄H₅N), is an unsaturated nitrile that exists as a mixture of cis and trans isomers.[1][2] It is a clear, light-yellow liquid with a character that extends beyond its role as a simple solvent.[1][3] To appreciate its utility, one must first understand its dual reactivity: the polar nitrile group and the electron-deficient carbon-carbon double bond. This duality dictates both its advantages and its limitations in synthetic applications. While it serves as a valuable starting material for synthesizing pharmaceuticals, agrochemicals, and polymers, its function as a specialized solvent is the focus of this guide.[1]

Physicochemical Properties: A Comparative Overview

The primary motivation for selecting a solvent lies in its physical properties. This compound's high boiling point, compared to the more common acetonitrile, allows for conducting reactions at significantly higher temperatures, which can be crucial for overcoming activation energy barriers. Its polar aprotic nature makes it suitable for reactions involving polar or charged intermediates, while lacking the reactive protons that would quench organometallic reagents or strong bases.

Below is a comparative table of its properties against acetonitrile, a workhorse solvent in many laboratories.

PropertyThis compound (mixture of isomers)AcetonitrileRationale for Significance in Synthesis
Molecular Formula C₄H₅NC₂H₃NBasic structural information.
Molecular Weight 67.09 g/mol [2]41.05 g/mol [4]Affects molarity calculations and volatility.
Boiling Point 120-121 °C[5]81.6 °C[4]Higher boiling point enables a broader reaction temperature range, facilitating reactions with high activation energies.
Density 0.824 g/mL at 25 °C[5]0.786 g/cm³[6]Important for volumetric measurements and reaction setup.
Dielectric Constant ~26 (estimated)37.5 at 20 °C[7]A measure of polarity; influences the ability to dissolve polar solutes and stabilize charged species.
Dipole Moment ~3.5 D (estimated)3.44 D[7]High dipole moment indicates significant polarity, enhancing solubility of polar compounds.
Solubility in Water 25 g/L at 25 °C[3]Readily soluble[6]Affects aqueous workup procedures.

Core Application: A Hydrogen Acceptor in Catalytic Oxidation

One of the most well-documented and effective uses of this compound is not merely as a passive solvent but as an active participant in catalytic cycles. Specifically, it serves as an excellent terminal hydrogen acceptor in transition-metal-catalyzed hydrogen transfer reactions.

Scientific Principle: Driving Equilibrium Forward

In the oxidation of alcohols, for instance, a metal catalyst (often ruthenium-based) reversibly removes hydrogen from the alcohol substrate.[8] To drive the reaction towards the oxidized product (aldehyde, ketone, or ester), the hydrogen must be permanently removed from the catalytic cycle. This compound fulfills this role admirably. Its carbon-carbon double bond is readily reduced to a single bond, sequestering the hydrogen as butyronitrile and shifting the overall reaction equilibrium in favor of the desired oxidation product. This avoids the need for harsh, stoichiometric oxidants, aligning with principles of green chemistry.

Experimental Protocol: Ruthenium-Catalyzed Oxidation of an Alcohol to a Methyl Ester

This protocol is adapted from the work of Williams, J. M. J., et al., for the direct oxidation of primary alcohols to methyl esters in the presence of methanol.[8]

Objective: To synthesize a methyl ester from a primary alcohol using a ruthenium catalyst, with this compound as the hydrogen acceptor.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Methanol (CH₃OH), anhydrous

  • This compound (mixture of cis/trans isomers)

  • Ru(PPh₃)₃(CO)H₂ (Ruthenium catalyst)

  • Xantphos (ligand)

  • Anhydrous toluene (or other suitable inert solvent)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a nitrogen-flushed Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the ruthenium catalyst (e.g., 1-2 mol%) and the Xantphos ligand (e.g., 1-2 mol%).

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (if used as co-solvent), followed by the primary alcohol (1.0 eq), methanol (e.g., 1.5 - 2.0 eq), and finally this compound (2.0 - 3.0 eq). The excess of this compound ensures it effectively traps the hydrogen generated.

  • Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent system, typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired methyl ester.

Causality Behind Choices:

  • Inert Atmosphere: The ruthenium catalyst is sensitive to oxidation, necessitating the use of a nitrogen or argon atmosphere.

  • Excess this compound: A stoichiometric excess ensures that the hydrogen-acceptor role is not the rate-limiting step and drives the oxidation to completion.

  • Methanol as Reagent: Methanol serves as the nucleophile that forms the methyl ester after the alcohol is oxidized to the intermediate aldehyde.

Visualization: Catalytic Workflow

G cluster_catalyst Catalyst Activation cluster_oxidation Oxidation Cycle cluster_acceptor Hydrogen Sequestration cluster_esterification Ester Formation Catalyst_pre Ru(II)-H₂ Pre-catalyst Catalyst_active Active Ru(II) Species Catalyst_pre->Catalyst_active - H₂ Ru_H2 Ru(II)-H₂ (Reduced Catalyst) Catalyst_active->Ru_H2 + Alcohol Alcohol R-CH₂OH (Substrate) Aldehyde R-CHO (Intermediate) Ru_H2->Catalyst_active - H₂ This compound This compound (Acceptor) Ru_H2->this compound Methanol Methanol (Nucleophile) Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + Methanol Butyronitrile Butyronitrile (Reduced) This compound->Butyronitrile + H₂ from Ru-H₂ Ester R-CO₂Me (Product) Hemiacetal->Ester - H₂ (to catalyst)

Caption: Workflow for Ru-catalyzed oxidation using this compound.

Further Applications and Limitations

Diels-Alder Reactions

Polar solvents can accelerate Diels-Alder reactions by stabilizing the polar transition state. While not a first-choice solvent, this compound's polarity can be beneficial. However, its dienophilic nature (due to the electron-withdrawing nitrile group activating the double bond) means it could potentially act as a competing dienophile, especially with highly reactive dienes. This limits its use to reactions where the desired dienophile is significantly more reactive than the solvent itself. The presence of the CN group has been shown to substantially lower the energy of the concerted Diels-Alder transition state.[9] The solvent's hydrogen bond donating ability and solvophobicity are key factors influencing reaction rates and selectivity in these cycloadditions.[10]

A Word of Caution: Reactions with Organometallics

While this compound is aprotic, a key requirement for solvents used with organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents, its use is strongly discouraged.[11][12] The nitrile functional group is highly electrophilic and will readily react with these powerful nucleophiles.[13] The reaction involves the addition of the organometallic's carbanion to the nitrile carbon, which, after aqueous workup, hydrolyzes to a ketone.[13][14]

Therefore, this compound should be considered a reactant , not a solvent, in the presence of such reagents.

G reagents This compound + R-MgX (Grignard) intermediate Imine Anion Intermediate reagents->intermediate Nucleophilic Attack product Ketone (Post-Hydrolysis) intermediate->product Aqueous Workup (H₃O⁺)

Caption: Reaction of this compound with a Grignard reagent.

Mandatory Safety and Handling Protocols

This compound is a hazardous chemical and requires strict safety protocols. It is highly flammable, toxic if swallowed or inhaled, and can cause skin and eye irritation.[3] Long-term exposure may cause organ damage, and it is also noted for its neurotoxic properties.[1][2]

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]

  • Hand Protection: Wear chemically resistant gloves (e.g., Butyl Rubber provides excellent resistance).[15] Always inspect gloves prior to use.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a PVC apron may be necessary.[16]

4.2. Engineering Controls & Storage

  • Ventilation: All handling of this compound must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[17]

  • Storage: Store in a cool, dry, well-ventilated, flame-proof area away from heat, sparks, and open flames.[15][16] Keep containers tightly sealed.

  • Ignition Sources: Take precautionary measures against static discharge. Use spark-proof tools and explosion-proof equipment.[17]

4.3. Spill and Emergency Procedures

  • Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[15][16]

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use a direct water jet.[15]

  • First Aid:

    • Inhalation: Move to fresh air immediately.

    • Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[17]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

References

  • Organic Chemistry Portal. This compound, (E)-But-2-enenitrile. [Link]

  • National Institutes of Health (NIH). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. [Link]

  • Godavari Biorefineries Ltd. This compound Safety Data Sheet. [Link]

  • BYJU'S. Properties of Acetonitrile – C2H3N. [Link]

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • National Institutes of Health (NIH). This compound | C4H5N | CID 637921 - PubChem. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Solvent effects on Diels–Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023, February 14). [Link]

  • University of California, Berkeley - College of Chemistry. (2022, September 8). Properties of Common Organic Solvents. [Link]

  • National Institutes of Health (NIH). Acetonitrile | CH3CN | CID 6342 - PubChem. [Link]

Sources

"experimental setup for the synthesis of trans-crotononitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Purification of trans-Crotononitrile ((E)-2-Butenenitrile)

Strategic Overview

trans-Crotononitrile is a pivotal intermediate in the synthesis of pharmaceutical alkylating agents and Michael acceptors. While commercially available, industrial grades often exist as isomeric mixtures (typically 60:40 or 85:15 trans:cis ratios). For high-precision drug development—particularly when stereochemistry dictates pharmacodynamics—synthesizing and isolating the pure trans (E) isomer is non-negotiable.

This protocol details a robust stereoretentive synthesis via the dehydration of trans-crotonamide. Unlike Knoevenagel condensations, which can suffer from thermodynamic equilibration leading to mixed isomers, this route leverages the pre-existing stereochemistry of commercially available trans-crotonic acid. The workflow prioritizes stereochemical integrity and fractional separation efficiency .

Critical Parameters & Thermodynamics

Before initiating the protocol, the operator must understand the physical property divergence that enables purification.

Parametertrans-Crotononitrile (E)cis-Crotononitrile (Z)Operational Implication
Boiling Point 120–121 °C 107–108 °C

T of ~13°C allows for separation via fractional distillation.
Dipole Moment LowerHighercis-isomer is more polar but has a lower BP due to packing inefficiencies/volatility.
Toxicity High (Lachrymator)High (Lachrymator)ALL work must occur in a functioning fume hood.[1]
Coupling Constant (

)
~16 Hz ~11 Hz Use

H-NMR to validate isomeric purity.

Experimental Protocol

Phase A: Precursor Synthesis (trans-Crotonamide)

Rationale: Direct conversion of trans-crotonic acid to the amide locks the carbon backbone geometry.

Reagents:

  • trans-Crotonic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.2 equiv)
    
  • Ammonium hydroxide (

    
    , conc.) (Excess)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Acid Chloride Formation: In a round-bottom flask (RBF) equipped with a reflux condenser and drying tube, dissolve trans-crotonic acid in dry DCM.

  • Activation: Add

    
     dropwise at 0°C. Once addition is complete, reflux for 2 hours. Mechanism: Formation of crotonyl chloride.
    
  • Amidation: Cool the reaction mixture to 0°C. Slowly pour the crotonyl chloride solution into a vigorously stirred beaker of concentrated

    
     at 0°C.
    
    • Note: This exothermic quench precipitates the amide immediately.

  • Isolation: Filter the white solid (trans-crotonamide). Recrystallize from ethanol/water to remove traces of ammonium chloride.

  • Drying: Vacuum dry at 40°C overnight.

Phase B: Dehydration to trans-Crotononitrile

Rationale: Phosphorus pentoxide (


) is chosen as the dehydrating agent. It effectively strips water from the amide at elevated temperatures, allowing the nitrile to distill directly from the reaction matrix, minimizing handling losses.

Reagents:

  • trans-Crotonamide (Dry solid)

  • Phosphorus Pentoxide (

    
    ) (1.5 equiv)
    
  • Sand (Acid-washed) - Crucial for heat distribution and preventing charring.

Step-by-Step:

  • Solid-Phase Mixing: In a mortar, intimately mix the dry trans-crotonamide with

    
     and sand. The sand prevents the formation of a vitreous, unreactive mass during heating.
    
  • Apparatus Setup: Transfer the powder mixture to a short-path distillation flask. Connect to a receiving flask submerged in an ice bath.

  • Reactive Distillation: Heat the flask using a heating mantle.

    • Observation: The reaction is driven by heat. As the temperature reaches 100–120°C, the amide dehydrates, and the crude nitrile (azeotrope-free) will begin to distill over.

  • Collection: Collect the distillate until the temperature spikes or no further liquid condenses. The crude product is a mixture of trans-crotononitrile and minor cis impurities formed via thermal isomerization.

Purification: The Fractional Distillation

This is the critical quality gate. Simple distillation is insufficient due to the 13°C boiling point difference.

Setup:

  • Column: Vigreux column (minimum 20cm) or a packed column (glass helices) for higher theoretical plates.

  • Atmosphere: Nitrogen blanket (optional but recommended to prevent oxidation).

Protocol:

  • Load the crude distillate into the still pot.

  • Heat slowly. Establish a reflux ratio of approximately 5:1 (Reflux:Take-off).

  • Fraction 1 (Fore-run): Collect distillate between 105–110°C .

    • Content: Predominantly cis-crotononitrile and trace water. Discard to hazardous waste.

  • Fraction 2 (Main Cut): Collect distillate stable at 119–121°C .

    • Content: High-purity trans-crotononitrile.[2]

  • Validation: Immediately analyze Fraction 2 via GC-MS or NMR.

Workflow Visualization

The following diagram illustrates the critical path from acid precursor to purified nitrile, highlighting the divergence point for isomer removal.

G Start trans-Crotonic Acid (Pure E-isomer) Activation Activation (SOCl2, DCM) Start->Activation Amidation Amidation (NH4OH Quench) Activation->Amidation Intermed trans-Crotonamide (Solid) Amidation->Intermed Precipitation Dehydration Dehydration (P2O5 + Sand, Heat) Intermed->Dehydration - H2O Crude Crude Distillate (Mix: trans > cis) Dehydration->Crude Reactive Distillation Distillation Fractional Distillation (Vigreux Column) Crude->Distillation Waste Fore-run (105-110°C) (cis-isomer) Distillation->Waste Low BP Fraction Product Main Cut (119-121°C) Pure trans-Crotononitrile Distillation->Product High BP Fraction

Figure 1: Synthetic workflow for trans-crotononitrile showing the critical purification step where the cis-isomer (fore-run) is removed.

Analytical Validation (Self-Correcting Logic)

To ensure the protocol was successful, the following analytical signatures must be met. If these criteria are not met, the fractional distillation must be repeated.

MethodDiagnostic FeatureTarget Value (trans)Failure Mode (cis contamination)

H-NMR
Vinylic Coupling (

)
15.0 – 16.0 Hz Presence of peaks with

Hz.
GC-MS Retention TimeLater eluting Early eluting peak (cis boils lower, elutes earlier on non-polar columns).
IR Nitrile Stretch (

)
~2220 cm

Shift or broadening (less specific than NMR).

Mechanistic Insight on NMR: The coupling constant (


) is the definitive proof of stereochemistry. The Karplus relationship dictates that trans protons (dihedral angle ~180°) have a significantly larger coupling constant than cis protons (dihedral angle ~0°).

Safety & Handling Protocols

  • Engineering Controls: All steps involving

    
    , ammonia, and the final nitrile must be performed in a high-efficiency fume hood.
    
  • PPE: Butyl rubber gloves are recommended over standard nitrile gloves for extended handling of organic nitriles.

  • Emergency: In case of exposure, standard cyanide antidote kits (e.g., hydroxocobalamin) should be accessible, as crotononitrile metabolizes to release cyanide ions in vivo.

References

  • Synthesis of this compound from Crotonamide

    • Detailed dehydration protocols using are standard in organic synthesis.
    • Source:. (Note: This classic reference describes the general nitrile synthesis via amide dehydration).

  • Isomer Physical Properties (Boiling Points)

    • Confirmation of boiling point differential (cis < trans).[1][3][4]

    • Source:.

  • Stereochemical Analysis (NMR Data)

    • Reference for J-coupling constants of geometric isomers.
    • Source:. (Search: this compound).

  • Toxicity and Safety Data

    • Handling of unsaturated nitriles.[5]

    • Source:.

Sources

Troubleshooting & Optimization

Technical Support Center: Crotononitrile Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield and Purity of Crotononitrile (2-Butenenitrile) Ticket ID: #CN-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Directive

The Challenge: High-yield synthesis of this compound (


) is frequently compromised by three factors:
  • Polymerization: The conjugated system makes the monomer highly susceptible to radical polymerization during thermal workup.

  • Azeotrope Formation: this compound forms a persistent azeotrope with water, complicating drying.

  • Isomerization: Controlling the cis (Z) vs. trans (E) ratio requires strict thermodynamic vs. kinetic control.

The Solution: This guide moves beyond standard textbook recipes. We recommend the Dehydration of Crotonaldehyde Oxime as the most robust, tunable laboratory method. It offers higher atom economy and easier purification than the Knoevenagel condensation or allyl halide substitution routes.

Optimized Synthesis Protocol

Method: One-Pot Dehydration of Crotonaldehyde Oxime. Mechanism: Nucleophilic attack of hydroxylamine on the aldehyde followed by base-promoted dehydration.

Phase A: The Reaction Workflow

This protocol minimizes handling losses by performing the oxime formation and dehydration sequentially.

Reagents:

  • Crotonaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.1 eq)
    
  • Dehydrating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )
  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

  • Oxime Formation (Kinetic Phase):

    • Dissolve

      
       and base (1.1 eq) in DCM at 0°C.
      
    • Add Crotonaldehyde dropwise. Critical: Keep Temp < 5°C to prevent premature polymerization.

    • Stir for 1-2 hours. Monitor via TLC (Aldehyde disappearance).

  • Dehydration (Elimination Phase):

    • Cool the oxime solution to -10°C.

    • Add

      
       (1.1 eq) dropwise. The reaction is exothermic; control the rate to maintain Temp < 0°C.
      
    • Mechanism Note: The

      
       activates the oxime -OH, converting it into a good leaving group (-OS(O)Cl), which is then eliminated by the base to form the nitrile triple bond.
      
  • Quenching:

    • Pour mixture into ice water.

Phase B: Visualization of the Pathway

CrotononitrileSynthesis Aldehyde Crotonaldehyde (Substrate) Oxime Crotonaldehyde Oxime (Intermediate) Aldehyde->Oxime + NH2OH·HCl Base, 0°C Activation Activated Species (-O-SO-Cl) Oxime->Activation + SOCl2 -10°C Nitrile This compound (Product) Activation->Nitrile Elimination (- SO2, - HCl)

Caption: Step-wise transformation from aldehyde to nitrile via the activated oxime intermediate.

Troubleshooting & FAQs

Direct solutions to specific failure points reported by researchers.

Issue 1: "My product turned into a solid tar during distillation."

Diagnosis: Radical Polymerization.[1][2] Root Cause: this compound is an


-unsaturated nitrile. Heating it without inhibitors, especially during distillation where peroxide concentration can increase, triggers rapid polymerization.

Corrective Action:

  • The Inhibitor Cocktail: Add Hydroquinone (HQ) or 4-methoxyphenol (MEHQ) at 500–1000 ppm to the distillation pot.

  • The Oxygen Paradox: Phenolic inhibitors like HQ require trace amounts of dissolved oxygen to function effectively. Do not distill under a strictly inert argon atmosphere. Use a capillary bleed to introduce a tiny amount of air (or lean air) into the vacuum distillation setup.

  • Temperature Limit: Keep the pot temperature below 100°C. Use vacuum distillation (e.g., 50-60 mmHg) to lower the boiling point (approx. 30-40°C at this pressure).

Issue 2: "I cannot separate the water. The drying agent isn't working."

Diagnosis: Azeotrope Lock. Root Cause: this compound forms a binary azeotrope with water (approx. 24% water by weight) boiling at ~84°C (at atm pressure). Simple extraction often leaves enough water to ruin downstream moisture-sensitive reactions.

Corrective Action:

  • Step 1 (Bulk Removal): Wash the organic layer with saturated brine, not just water.

  • Step 2 (Chemical Drying): Use anhydrous

    
     (Calcium Chloride).[3] It is superior to 
    
    
    
    for nitriles because it can form complexes with residual alcohols/amines but leaves the nitrile.
  • Step 3 (Azeotropic Distillation): If high dryness is required, add Benzene or Toluene to the mixture. These form a ternary azeotrope with water and the nitrile, carrying the water over in the early fractions (the "forerun"). Collect the main fraction only after the head temperature stabilizes at the pure this compound boiling point.

Issue 3: "My yield is low (<50%). Where did it go?"

Diagnosis: Hydrolysis or Volatility Loss. Root Cause:

  • Hydrolysis: If the dehydration conditions are not strictly anhydrous or if the quench is too acidic/warm, the nitrile can hydrolyze back to the amide or acid.

  • Volatility: this compound (bp ~120°C) is volatile. Using a high-vacuum pump without a cryogenic trap will suck the product into the pump oil.

Corrective Action:

  • Quench: Use a buffered quench (saturated

    
    ) to neutralize acid immediately.
    
  • Vacuum: Use a water aspirator or a controlled vacuum controller (set to ~100 mbar) rather than a high-vacuum oil pump. Cool the receiving flask to -78°C (dry ice/acetone).

Issue 4: "I need pure trans-crotononitrile, but I have a mixture."

Diagnosis: Isomerization Equilibrium. Root Cause: The commercial starting material (crotonaldehyde) is often a mixture. Furthermore, the dehydration reaction can scramble the geometry. The cis isomer is often more toxic and has a different boiling point.

Corrective Action:

  • Fractional Distillation: The isomers have slightly different physical properties.

    • cis-Crotononitrile bp: ~107-108°C

    • trans-Crotononitrile bp: ~120-121°C

  • Protocol: Use a spinning band distillation column or a Vigreux column with a high reflux ratio (10:1) to separate the lower-boiling cis isomer first.

Data Summary: Physical Properties & Safety

PropertyValueNotes
Boiling Point (atm) 120–121°CTrans isomer is higher boiling.
Azeotrope (H2O) bp 84°C (24% H2O)Requires chemical drying or ternary distillation.
Density 0.826 g/mLLighter than water; top layer in extraction.
Toxicity High Metabolizes to cyanide. Keep Amyl Nitrite antidote kit nearby.
Storage 2-8°CStore dark with inhibitor (MEHQ).

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Type Identify Issue Type Start->Type LowYield Low Yield Type->LowYield Polymer Solid/Tar Formation Type->Polymer Wet Water Contamination Type->Wet Sol_Yield Check Quench pH (neutralize acid) Check Vacuum Trap (volatility) LowYield->Sol_Yield Sol_Poly Add Hydroquinone (500ppm) Bleed Air (O2 needed) Reduce Pot Temp Polymer->Sol_Poly Sol_Wet Use CaCl2 Drying Ternary Azeotrope Distillation (w/ Benzene) Wet->Sol_Wet

Caption: Decision matrix for diagnosing common synthesis failures.

References

  • Dehydration of Oximes (General Protocol): A Simple Synthesis of Nitriles from Aldoximes. National Institutes of Health (PMC). Available at: [Link]

  • Isomerization Kinetics: The Thermal Cis-Trans Isomerization of this compound. Canadian Journal of Chemistry. Available at: [Link]

  • Polymerization Inhibition: Process for inhibiting polymerization of monomers during distillation.[4][5] Google Patents (US4033829A). Available at:

  • Azeotrope Purification:Purification of acetonitrile by an azeotropic distillation method. Google Patents (US3451899A).

Sources

"troubleshooting guide for pyridine synthesis using nitriles"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PYR-CN-001: Troubleshooting & Optimization Guide

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting guide for pyridine synthesis using nitriles

Introduction: The Pharmacophore Challenge

Pyridine rings are the "privileged scaffolds" of medicinal chemistry, appearing in over 20% of the top 100 marketed drugs. However, synthesizing them—particularly with specific substitution patterns—remains a common bottleneck.

While traditional condensation methods (Hantzsch) often yield symmetrical products, nitrile-based approaches offer superior control. This guide focuses on the two most robust nitrile workflows for drug discovery:

  • Transition-Metal Catalyzed [2+2+2] Cycloaddition: The gold standard for accessing highly substituted pyridines from alkynes and nitriles.

  • Bohlmann-Rahtz Heteroannulation: The solution for total regiocontrol when metal catalysis fails.

Module 1: Transition-Metal Catalyzed [2+2+2] Cycloaddition

This is the most common "convergent" route. It involves the co-cyclization of two alkynes and one nitrile, typically catalyzed by Cobalt (CpCo) or Rhodium (Cp*Rh) complexes.[1][2]

The Mechanism (Why it fails)

Understanding the failure points requires visualizing the catalytic cycle. The reaction proceeds via a metallacyclopentadiene intermediate. If the nitrile does not insert at this specific stage, the cycle collapses or produces benzene byproducts.

G Start Pre-Catalyst CpCo(CO)2 Active Active Species CpCo Start->Active - 2 CO (Light/Heat) Coord Bis-Alkyne Coordination Active->Coord + 2 Alkynes Metalla Metallacyclopentadiene (Key Intermediate) Coord->Metalla Oxidative Coupling Insert Nitrile Insertion Metalla->Insert + R-CN (Critical Step) Side Side Reaction: Benzene Formation Metalla->Side + 3rd Alkyne (Chemoselectivity Failure) Elim Reductive Elimination Insert->Elim 7-membered metallacycle Elim->Active Product Pyridine Product Elim->Product + CpCo regeneration

Figure 1: The Cobalt-catalyzed [2+2+2] cycle.[2] The "Critical Step" is the competition between nitrile insertion (pathway to pyridine) and third alkyne insertion (pathway to benzene).

Troubleshooting Guide: [2+2+2] Cycloaddition
SymptomProbable CauseTechnical Fix
Low Conversion (Stalled) Catalyst Deactivation: CpCo(CO)₂ requires continuous energy to shed CO ligands. If the reaction cools or goes dark, the active species reclusters.Irradiation/Heat: Ensure the reaction is refluxing (toluene/xylene) or irradiated with a slide-projector lamp (300W visible light) to drive CO dissociation [1].
Product is Benzene Chemoselectivity Failure: The metallacycle reacted with a third alkyne instead of the nitrile.Nitrile Flood: Use the nitrile as the solvent or in large excess (5–10 equiv). If the nitrile is precious, use a syringe pump to add the alkyne slowly to a pool of catalyst + nitrile.
Regioisomer Mixture Lack of Steric Guidance: Thermal [2+2+2] is notoriously unselective with unsymmetrical alkynes.Switch to Rhodium: Cp*Rh catalysts are more sensitive to steric bulk. Alternatively, use bulky substituents (TMS, t-Bu) on the alkyne tail to force "head-to-tail" coupling [2].
No Reaction (Nitrile) Nitrile Coordination: Electron-rich nitriles (alkyl-CN) can bind too tightly to the metal, poisoning the catalyst before the cycle starts.Lewis Acid Additive: Add a mild Lewis acid or switch to a cationic Rh(I) catalyst (e.g., [Rh(cod)2]BF4) which is less susceptible to nitrile poisoning than neutral Co species.
Standard Protocol: CpCo(CO)₂ Mediated Synthesis

Reference Standard: Vollhardt Protocol [1]

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Reagents: Add nitrile (solvent or 10 equiv) and CpCo(CO)₂ (5–10 mol%).

  • Addition: Dissolve the alkyne (1.0 equiv) in degassed toluene.

  • Execution: Bring the nitrile/catalyst mix to reflux (or irradiate). Add the alkyne solution dropwise over 4–8 hours via syringe pump.

    • Why? Keeping alkyne concentration low prevents alkyne-alkyne-alkyne homocoupling (benzene formation).

  • Workup: Evaporate volatiles. The cobalt residues are dark brown/black. Filter through a short plug of Celite/alumina before column chromatography.

Module 2: Bohlmann-Rahtz Heteroannulation

When the [2+2+2] method yields inseparable regioisomers, the Bohlmann-Rahtz reaction is the authoritative alternative. It condenses an enamine with an alkynone to form a pyridine with perfect regiocontrol.

The "Heat" Problem

Classically, this reaction required temperatures >160°C to force the dehydration step, often decomposing sensitive drug intermediates.

Modern Solution: Lewis Acid Catalysis.[3] By using Brønsted acids (AcOH) or Lewis acids (Yb(OTf)₃, ZnBr₂), the reaction temperature can be dropped to 50°C [3].

Troubleshooting Guide: Bohlmann-Rahtz

Q: My intermediate (aminodiene) formed, but it won't cyclize to pyridine.

  • A: The intermediate likely exists in the Z-conformation (stabilized by an internal H-bond). It must isomerize to the E-form to cyclize.

  • Fix: Add 15 mol% Yb(OTf)₃ or ZnBr₂ in toluene and heat to 60°C. The Lewis acid coordinates the carbonyl, lowering the barrier for isomerization and dehydration [3].

Q: The enamine starting material is unstable.

  • A: Isolate enamines are hydrolysis-prone.

  • Fix: Perform a 3-component coupling . Mix the β-keto ester, ammonium acetate (NH₄OAc), and the alkynone in one pot. The NH₄OAc generates the enamine in situ, which is immediately trapped by the alkynone [4].

Module 3: Purification & Isolation (The "Sticky" Problem)

Pyridines are basic amines. They interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to:

  • Streaking (tails on TLC).[4]

  • Product retention (low mass recovery).

  • Broad peaks (poor separation).

Purification Decision Matrix

Purification Start Crude Pyridine Mixture Check Is the Pyridine Polar/Basic? Start->Check NonPolar Lipophilic (e.g., Polyaryl) Check->NonPolar No Polar Polar/Basic (e.g., Amino/Alkyl) Check->Polar Yes MethodA Std. Silica + 1% Et3N (Deactivates Silanols) NonPolar->MethodA MethodB Neutral Alumina (No acidic sites) Polar->MethodB Preferred MethodC Reverse Phase (C18) (For water soluble) Polar->MethodC If very polar

Figure 2: Logic flow for selecting the correct stationary phase to prevent yield loss during purification.

The "Triethylamine Wash" Protocol

If you must use standard silica plates/columns:

  • Pre-treatment: Flush the column with Mobile Phase + 5% Triethylamine (Et₃N).

  • Running: Run the column with Mobile Phase + 1% Et₃N.

  • Why? The amine base preferentially binds to the acidic Si-OH sites, creating a "shield" that allows your pyridine product to elute without dragging [5].

References

  • Vollhardt, K. P. C. (1984). Cobalt-mediated [2 + 2 + 2] cycloadditions: a maturing synthetic strategy.[5] Angewandte Chemie International Edition, 23(8), 539-556.

  • Tanaka, K., & Shirasaka, K. (2000). Rhodium-Catalyzed [2+2+2] Cycloaddition of Alkynes with Nitriles: Chemo- and Regioselective Synthesis of Pyridines. Organic Letters, 2(17), 2623-2625.

  • Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction.[6] Journal of the Chemical Society, Perkin Transactions 1, (13), 1663-1671.

  • Bagley, M. C., et al. (2005). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry, 70(4), 1389–1399.[6]

  • Teledyne ISCO. (2016). Purification of Heterocycles: Pyridines and related compounds. Teledyne Application Notes.

Sources

"minimizing byproduct formation in crotononitrile production"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the Technical Support Center for crotononitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this compound production, with a focus on minimizing byproduct formation and addressing common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for this compound synthesis include the dehydration of crotonamide and the ammoxidation of propylene or related C4 feedstocks.[1] The dehydration of crotonamide, which is often prepared from crotonic acid, is a widely used approach due to its relatively straightforward procedure.[1]

Q2: What are the primary byproducts I should be aware of during this compound synthesis?

A2: Byproduct formation is highly dependent on the synthetic route. In the dehydration of crotonamide, common impurities include unreacted crotonamide, the cis-isomer of this compound, and polymeric materials. If using sulfur-based dehydrating agents like thionyl chloride, sulfur-containing impurities can also be present, leading to discoloration.[1] In ammoxidation processes, byproducts such as acetonitrile and hydrogen cyanide are common.

Q3: My final product has a persistent yellow or dark brown color. What is the likely cause and how can I remove it?

A3: Dark coloration in nitrile synthesis, particularly when using dehydrating agents like thionyl chloride, often indicates the presence of sulfur-containing impurities or polymeric byproducts.[1] These can arise from using an excess of the dehydrating agent or employing high reaction temperatures. To remove the color, a thorough workup is essential. This includes washing the organic phase with a mild reducing agent solution (like sodium bisulfite) to remove residual oxidants, followed by washes with a weak base (e.g., sodium bicarbonate solution) and brine. If the color persists, column chromatography or distillation under reduced pressure are effective purification methods.

Q4: My reaction yield is consistently low. What are the first parameters I should investigate?

A4: Low yields can stem from several factors. First, ensure the completeness of the reaction by monitoring it with an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Incomplete conversion of the starting amide is a common reason for low yields. Second, verify the purity and dryness of your reagents and solvents, as moisture can quench the dehydrating agent. Third, optimize the reaction temperature; for the dehydration of crotonamide, temperatures that are too low can lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions and polymerization. Finally, assess your workup and purification procedures for potential product loss.

Q5: How can I control the cis/trans isomer ratio in my product?

A5: The trans-isomer of this compound is generally the thermodynamically more stable and desired product. The cis/trans ratio is often influenced by the reaction conditions, particularly temperature. Higher reaction temperatures can facilitate the isomerization of the cis to the trans isomer. However, excessively high temperatures can also lead to byproduct formation. Therefore, a careful optimization of the reaction temperature is necessary to maximize the yield of the trans-isomer. A patent for a method to produce single-configuration trans-crotononitrile suggests that controlling the reaction temperature at 0-10 °C during the dehydration of crotonamide can yield a high proportion of the trans-isomer.[1]

Troubleshooting Guide: Dehydration of Crotonamide

This section addresses specific issues encountered during the synthesis of this compound via the dehydration of crotonamide using common dehydrating agents like thionyl chloride (SOCl₂) in the presence of a base such as pyridine.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound with significant unreacted crotonamide. 1. Insufficient dehydrating agent: The molar ratio of the dehydrating agent to the amide is too low. 2. Low reaction temperature: The reaction is too slow at the current temperature. 3. Short reaction time: The reaction has not been allowed to proceed to completion. 4. Presence of moisture: Water in the solvent or on the glassware is consuming the dehydrating agent.1. Increase the molar equivalents of the dehydrating agent (e.g., SOCl₂) to 1.1-1.5 equivalents relative to the crotonamide. 2. Gradually increase the reaction temperature, monitoring for the formation of byproducts by TLC or GC. 3. Extend the reaction time and monitor its progress. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Final product is a viscous oil or solid, suggesting polymerization. 1. High reaction temperature: Elevated temperatures can induce polymerization of the unsaturated nitrile. 2. Presence of radical initiators: Trace impurities could be initiating polymerization. 3. Strongly acidic or basic conditions during workup: This can sometimes catalyze polymerization.1. Maintain a lower reaction temperature (e.g., 0-25 °C) and monitor the reaction for a longer period. 2. Consider adding a radical inhibitor, such as hydroquinone, in a small amount during the reaction or distillation. 3. Use mild acidic (e.g., dilute citric acid) and basic (e.g., saturated sodium bicarbonate) solutions for washing and avoid prolonged contact times.
GC analysis shows a high percentage of the cis-crotononitrile isomer. 1. Kinetic control: The reaction conditions may favor the formation of the less stable cis-isomer. 2. Low reaction/distillation temperature: Insufficient thermal energy to promote isomerization to the more stable trans-isomer.1. After the initial reaction, consider a "thermal aging" step where the crude product is gently heated (e.g., 50-60 °C) for a period to encourage isomerization. Monitor the isomer ratio by GC. 2. During fractional distillation, a carefully controlled temperature gradient can sometimes help in separating the isomers or promoting in-situ isomerization on the column packing.
Product is contaminated with pyridine or pyridinium salts. 1. Incomplete removal during workup: The aqueous washes were not sufficient to remove all the pyridine and its salts.1. Perform multiple washes of the organic layer with a dilute acidic solution, such as 1 M HCl or 10% citric acid, to convert pyridine to its water-soluble salt.[1] Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and then a brine wash.
Product has a strong sulfurous odor and is discolored. 1. Residual thionyl chloride or its byproducts: Incomplete quenching or removal of sulfur-containing reagents.1. During the workup, quench the reaction mixture carefully with ice-cold water. Wash the organic layer with a dilute sodium bisulfite solution to reduce any remaining sulfur-based oxidizing species.

Experimental Protocols

Protocol 1: Synthesis of trans-Crotononitrile from Crotonic Acid

This two-step protocol is adapted from a patented procedure and is designed to favor the formation of the trans-isomer.[1]

Step 1: Synthesis of Crotonamide

  • To a stirred solution of crotonic acid (1.0 eq) in dichloromethane (DCM, approx. 5 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, 0.01 eq).

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add thionyl chloride (1.6-1.8 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 8-16 hours.

  • In a separate flask, cool an aqueous ammonia solution (25%, 4.5-4.8 eq) to 0-5 °C.

  • Slowly add the reaction mixture from step 4 to the cold ammonia solution, ensuring the temperature does not exceed 10 °C.

  • After the addition, remove excess ammonia under reduced pressure.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain crotonamide.

Step 2: Dehydration of Crotonamide to trans-Crotononitrile

  • Dissolve the dried crotonamide (1.0 eq) in DCM (approx. 5 volumes).

  • Add pyridine (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0-10 °C.

  • Slowly add benzenesulfonyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at this temperature until completion (monitor by TLC or GC).

  • Quench the reaction by slowly adding cold water.

  • Separate the organic layer and wash it sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure trans-crotononitrile.

Protocol 2: Analysis of this compound Reaction Mixture by Gas Chromatography (GC)
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A polar capillary column, such as one with a cyanopropyl stationary phase (e.g., DB-23 or similar), is recommended for good separation of cis and trans isomers.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 270 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis: Inject the prepared sample. The cis and trans isomers of this compound should be well-resolved. Unreacted crotonamide, if present, will likely have a much longer retention time or may not elute under these conditions without derivatization. By comparing the peak areas, the relative percentages of the isomers and other volatile byproducts can be determined.

Mechanistic Insights and Process Optimization

The Dehydration of Crotonamide

The conversion of an amide to a nitrile is a dehydration reaction. When using thionyl chloride in the presence of pyridine, the reaction proceeds through the activation of the amide carbonyl oxygen.

Dehydration_Mechanism Crotonamide Crotonamide Intermediate1 Activated Amide Intermediate Crotonamide->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Pyridine Pyridine (Base) Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 - Cl⁻ This compound This compound Intermediate2->this compound - H⁺ (by Pyridine) Byproducts SO₂ + 2 Pyridinium Chloride Intermediate2->Byproducts Elimination Optimization_Workflow Start Start Optimization Setup Initial Reaction Setup (Literature Protocol) Start->Setup Analyze Analyze Crude Product (GC, TLC, NMR) Setup->Analyze Identify Identify Byproducts Analyze->Identify High_Amide High Unreacted Amide? Identify->High_Amide High_Isomer High cis-Isomer? High_Amide->High_Isomer No Optimize_Stoichiometry Adjust Reagent Stoichiometry High_Amide->Optimize_Stoichiometry Yes Polymer Polymerization/Discoloration? High_Isomer->Polymer No Optimize_Time_Temp Adjust Reaction Time/Temp. High_Isomer->Optimize_Time_Temp Yes Polymer->Optimize_Time_Temp Yes (Lower Temp) Optimize_Workup Refine Workup/Purification Polymer->Optimize_Workup Yes (Purification) End Optimized Process Polymer->End No Optimize_Stoichiometry->Setup Optimize_Time_Temp->Setup Optimize_Workup->Setup

Caption: A workflow for optimizing this compound synthesis to minimize byproducts.

By methodically addressing each potential issue revealed through analysis, a robust and high-yielding process can be developed.

References

  • Oreate AI. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

  • Organic Chemistry Portal. (n.d.). This compound, (E)-But-2-enenitrile. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • CN115784929B - Preparation method of this compound - Google P
  • Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]

  • Oreate AI. (2025). The Role of TSCL and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

  • Maccarone, G., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1145–1153. [Link]

  • Rabinovitch, B. S., & Michel, K. W. (1958). THE THERMAL CIS–TRANS ISOMERIZATION OF this compound. Journal of the American Chemical Society, 80(10), 2637–2641. [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Kusurkar, R., Goswami, S., & Vyas, S. (2003). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 42(12), 3148-3151. [Link]

  • Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? [Link]

  • ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.
  • Zheng, H., et al. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. Angewandte Chemie International Edition, 55(40), 12344-12348. [Link]

  • Canadian Science Publishing. (n.d.). THE THERMAL CIS–TRANS ISOMERIZATION OF this compound. [Link]

  • Michael Evans. (2023, February 9). Preparations and Reactions of Amides and Nitriles [Video]. YouTube. [Link]

  • CN110568085B - Method for determining acetonitrile content in sample - Google P
  • Chromatography Online. (2010, April 1). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]

  • ACS Omega. (2018, May 9). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Ruiz-Bermejo, M., et al. (2013). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. The Journal of Physical Chemistry A, 117(34), 8217–8228. [Link]

  • Filo. (2025, April 12). What happened when alcohol react with Thionyl chloride in presence of Pyridine. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Balbuena, E., et al. (2003). Comparison of cis- and trans-crotononitrile effects in the rat reveals specificity in the neurotoxic properties of nitrile isomers. Toxicology and Applied Pharmacology, 187(2), 89-100. [Link]

  • Chromatography Online. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Zhang, Y., et al. (2020). Benzimidazolium Ionic-Liquid-Functionalized Star-shaped Copolymer Stationary Phase for Capillary Gas Chromatography. ChemistrySelect, 5(33), 10411-10418. [Link]

  • Carnegie Science. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. [Link]

  • ResearchGate. (2025). Synthesis of Well-Defined Copolymer of Acrylonitrile and Maleic Anhydride via RAFT Polymerization. [Link]

  • ResearchGate. (2015, November 9). How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method? [Link]

  • CN112028726A - Method for continuously preparing nitrile
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. [Link]

Sources

Technical Support Center: Crotononitrile Stability & Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CN-STAB-001 Subject: Stability of Crotononitrile (2-Butenenitrile) under Acidic vs. Basic Conditions Status: Active Guide Audience: Chemical Process Development / MedChem Researchers

Executive Summary

This compound (


) presents a unique stability challenge due to its dual functionality: it is both an 

-unsaturated system
(Michael acceptor) and a nitrile .
  • Under Acidic Conditions: The molecule is kinetically stable. The primary challenge is forcing the desired reaction (hydrolysis) without inducing thermodynamic cis/trans isomerization.

  • Under Basic Conditions: The molecule is thermodynamically unstable. The system is prone to rapid, uncontrolled exothermic events including Michael additions, anionic polymerization, and oligomerization (often observed as rapid yellow/brown discoloration).

Diagnostic Module: Basic Conditions (High Risk)

Context: Basic environments pose the highest stability risk for this compound due to the electrophilicity of the


-carbon and the acidity of the 

-protons.
Troubleshooting Guide

Q: "My reaction mixture turned yellow/dark brown within minutes of adding base. What happened?"

A: You have likely triggered anionic oligomerization or polymerization.

  • The Mechanism: Bases (hydroxide, alkoxides, amines) do not just attack the nitrile carbon. They frequently attack the

    
    -carbon (Michael Addition) or deprotonate the 
    
    
    
    -methyl group (vinylogous enolate formation).
  • The Result: The resulting carbanion attacks another molecule of this compound, initiating a chain reaction. The "yellow/brown" color is characteristic of conjugated poly-nitrile oligomers.

  • Corrective Action:

    • Immediate: Neutralize the solution immediately with a weak acid (e.g., acetic acid) to quench the anionic species.

    • Prevention: Lower the temperature (

      
      C) before base addition. Dilute the this compound significantly to reduce the rate of intermolecular polymerization.
      

Q: "I am attempting base-catalyzed hydrolysis to the acid, but yields are low and side products are high."

A: Competitive Michael Addition is outcompeting hydrolysis.

  • The Science: The nitrile group is electron-withdrawing, making the

    
    -carbon highly susceptible to nucleophiles (
    
    
    
    ). Hydrolysis requires attack at the nitrile carbon (
    
    
    ). Michael addition occurs at the alkene (
    
    
    ).
  • Optimization: Use a "hard" base that is less nucleophilic toward the alkene, or use oxidative hydrolysis methods (e.g., peroxide-assisted) which are faster and operate under milder pH conditions.

Visualizing the Instability (Base)

BaseInstability CN This compound (Starting Material) Michael Michael Adduct (β-attack) CN->Michael Kinetic Control (Fast) Polymer Oligomers/Polymers (Deep Coloration) CN->Polymer Anionic Chain Growth Hydrolysis Crotonate Salt (Desired Hydrolysis) CN->Hydrolysis Thermodynamic (Requires Heat) Base Base / Nucleophile (OH-, RO-, RNH2) Base->CN Initiates

Figure 1: Reaction divergence in basic media. Note that polymerization and Michael addition are kinetically favored over nitrile hydrolysis.

Diagnostic Module: Acidic Conditions (Kinetic Control)

Context: Acidic environments are generally safer for storage but require forcing conditions for chemical transformation.

Troubleshooting Guide

Q: "I am refluxing in dilute HCl, but the nitrile hydrolysis is stalled."

A: Nitriles are at the bottom of the carboxylic acid derivative reactivity scale. [1]

  • The Mechanism: Acidic hydrolysis requires protonation of the nitrile nitrogen (

    
    ) to make the carbon electrophilic enough for water attack.[1] this compound's conjugation further stabilizes the starting material, increasing the activation energy.
    
  • Protocol Adjustment:

    • Increase acid concentration (e.g., move from 1M HCl to 6M HCl or

      
      ).
      
    • Increase temperature (Reflux is usually mandatory;

      
      C).
      
    • Glacial Acetic Acid: Use glacial acetic acid as a co-solvent to increase solubility and reflux temperature.

Q: "I started with pure trans-crotononitrile, but recovered a mixture of cis and trans."

A: Acid-catalyzed isomerization has occurred.

  • The Science: While the nitrile hydrolysis is slow, the protonation of the alkene or reversible conjugate addition of water can allow rotation around the C2-C3 bond.

  • Thermodynamics: The trans isomer is generally more stable, but high temperatures and acidic protons facilitate equilibration to the thermodynamic mixture (approx 60:40 to 80:20 trans:cis depending on solvent).

Visualizing the Pathway (Acid)

AcidPathway CN This compound Protonated Protonated Nitrile [R-C≡NH]+ CN->Protonated + H+ (Fast Eq.) Amide Crotonamide (Intermediate) Protonated->Amide + H2O (Slow/RDS) Isomer Cis/Trans Isomerization Protonated->Isomer Reversible Side Reaction Acid Crotonic Acid (Final Product) Amide->Acid + H2O / Heat

Figure 2: The stepwise energetic hill of acidic hydrolysis. The attack of water on the protonated nitrile is often the rate-determining step (RDS).

Comparative Data: Acid vs. Base

FeatureAcidic Conditions (

)
Basic Conditions (

/ Base)
Primary Stability Risk Isomerization (cis/trans)Polymerization / Gelling
Visual Indicator None (remains clear/colorless)Yellow

Orange

Brown/Black
Dominant Mechanism Electrophilic activation of NitrileNucleophilic attack on

-Carbon (Michael)
Hydrolysis Rate Slow (Requires Heat + Strong Acid)Moderate (Competes with polymerization)
Byproducts cis-Crotonic acid, Ammonium saltsPoly-crotononitrile, Michael adducts
Storage Recommendation Stabilized (often with trace acid)Strictly avoid base contact

Experimental Protocols

Protocol A: Safe Quenching of Base-Catalyzed Polymerization

Use this if an experiment shows unexpected exotherm or color change.

  • Cool: Immediately immerse the reaction vessel in an ice/acetone bath (

    
    C is ideal, 
    
    
    
    C is acceptable) to arrest kinetic chain growth.
  • Dilute: Add a non-nucleophilic solvent (e.g., Toluene or DCM) to reduce monomer concentration.

  • Acidify: Add a stoichiometric excess (relative to the base) of 1M Acetic Acid or dilute HCl dropwise.

    • Note: Do not add strong concentrated acid rapidly, as the heat of neutralization may trigger further thermal polymerization.

  • Filter: If solids (polymers) have formed, filter through Celite before attempting aqueous workup.

Protocol B: Optimized Acidic Hydrolysis (Synthesis of Crotonic Acid)

Designed to minimize isomerization while maximizing conversion.

  • Setup: 3-neck round bottom flask with reflux condenser and internal temperature probe.

  • Reagents: Mix this compound (1.0 eq) with 70%

    
     (1.5 eq).
    
    • Why Sulfate? Higher boiling point than HCl allows for faster kinetics without pressurized vessels.

  • Reaction: Heat to

    
    C. Monitor by HPLC/TLC.
    
    • Checkpoint: The reaction proceeds via the amide.[1] If the amide persists, increase temperature slightly.

  • Workup: Cool to

    
    C. The crotonic acid may precipitate. If not, extract with Ether (
    
    
    
    ).
  • Purification: Recrystallization from water is preferred over distillation to avoid thermal polymerization of the product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637921, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. this compound Reactivity and Michael Additions. Retrieved from [Link]

  • Chemistry LibreTexts. Hydrolysis of Nitriles (Acidic and Basic Mechanisms). Retrieved from [Link]

  • Master Organic Chemistry. The Michael Addition Reaction. Retrieved from [Link]

Sources

Technical Support Center: Crotononitrile Management & Deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quenching Unreacted Crotononitrile in Reaction Mixtures Audience: Organic Chemists, Process Safety Engineers, Drug Development Scientists Content ID: TS-CN-2024-Q1

Introduction: The Dual-Hazard Challenge

This compound (2-butenenitrile,


) presents a unique challenge in reaction workups because it possesses two reactive electrophilic sites: the nitrile group (

) and the

-unsaturated alkene. It is a potent Michael acceptor and highly toxic (oral LD50 ~5 mg/kg in rats).

"Quenching" in this context refers to two distinct objectives. You must determine which applies to your current situation:

  • Process Quenching (Isolation): Stopping the reaction and removing excess this compound to isolate your target product.

  • Destructive Quenching (Decontamination): Irreversibly destroying the this compound molecule for safe waste disposal or spill cleanup.

Module 1: Decision Matrix & Workflow

Before proceeding, identify your primary goal. Misapplying a destructive quench during a workup can destroy your product.

QuenchStrategy Start Current Status: Reaction Mixture Contains Unreacted this compound Goal What is your primary goal? Start->Goal Isolate Isolate Target Product Goal->Isolate Synthesis Destroy Destroy/Dispose Waste Goal->Destroy Cleanup/Waste MethodA Method A: Biphasic Extraction (Solubility Differential) Isolate->MethodA MethodB Method B: Oxidative Degradation (Alkaline KMnO4) Destroy->MethodB Warning CRITICAL: Do not use oxidative quench if product is oxidation-sensitive MethodA->Warning

Figure 1: Decision tree for selecting the appropriate quenching methodology based on experimental goals.

Module 2: Process Quenching (Product Isolation)

Objective: Remove unreacted this compound without degrading the reaction product. Mechanism: Exploits the moderate water solubility of this compound and its volatility.

Protocol A: Acidic Aqueous Wash

This compound is slightly soluble in water. Its removal is most efficient when the organic phase is washed with an acidic solution, which prevents the formation of emulsions common with basic washes of nitriles.

Reagents:

  • 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (

    
    )
    
  • Organic Solvent (Ethyl Acetate or DCM)

Step-by-Step:

  • Dilution: Dilute the reaction mixture with your chosen organic solvent (ratio 1:1).

  • Quench: Slowly add saturated aqueous

    
     to the stirred mixture. This protonates alkoxide intermediates, stopping the reaction.
    
  • Partition: Transfer to a separatory funnel.

  • Wash Cycles:

    • Wash the organic layer 3x with water. This compound will partition into the aqueous phase.

    • Note: If your product is acid-sensitive, use neutral brine.

  • Polishing: Wash the organic layer once with brine to remove residual water.

  • Concentration: Dry over

    
     and concentrate via rotary evaporation.
    
    • Caution: this compound has a boiling point of ~120°C. If your product has a similar boiling point, simple evaporation will fail. You must use azeotropic distillation or column chromatography.

Module 3: Destructive Quenching (Safety & Disposal)

Objective: Chemically destroy this compound in waste streams, glassware, or spills. Mechanism: Oxidative cleavage of the alkene double bond.[1] Standard: Alkaline Potassium Permanganate (


).

Why not Bleach? Sodium hypochlorite is standard for cyanide salts (


), but it reacts slowly with organic nitriles. 

rapidly attacks the alkene in this compound, breaking the molecule apart.
Protocol B: Oxidative Degradation

Reagents:

  • Potassium Permanganate (

    
    )[1][2][3][4][5]
    
  • Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Water[2][6][7][8][9][10]

The Chemistry: The permanganate ion attacks the


-unsaturation (the double bond), cleaving the molecule into acetic acid, oxalic acid, and inorganic nitrate/manganese species.

OxidationMech Croton This compound (CH3-CH=CH-CN) Inter Cyclic Manganate Intermediate Croton->Inter Syn-addition KMnO4 MnO4- / OH- KMnO4->Inter Cleavage Oxidative Cleavage Inter->Cleavage Products Safe Carboxylates (Acetate + Oxalate) Cleavage->Products

Figure 2: Simplified mechanism of oxidative destruction of this compound by permanganate.

Step-by-Step Procedure:

  • Preparation: Prepare a solution of 0.1M

    
     in 0.1M 
    
    
    
    . The solution should be deep purple.
  • Addition: Slowly add the this compound waste to the stirring oxidant solution.

    • Ratio: Ensure a large excess of oxidant (at least 10:1 molar ratio).

  • Monitoring: Watch for a color change.

    • Purple: Excess oxidant remains (Good).

    • Brown (Muddy):

      
       precipitate formed. Oxidant is exhausted. Add more KMnO4 immediately. 
      
  • Completion: Stir for 2 hours. The solution should remain purple.

  • Disposal: Neutralize the basic solution with dilute sulfuric acid. Decolorize excess permanganate with sodium bisulfite (creates a clear solution). Dispose of the manganese waste according to heavy metal regulations.

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Emulsion forms during extraction Basic pH causing surfactant behavior or polymer formation.Add saturated brine or filter through a Celite pad. Acidify the aqueous layer slightly (pH 4-5) to break the emulsion.
"Muddy" Brown Solution (Destruction) Permanganate exhausted (

formed).
The this compound concentration was too high. Add solid

until the purple color persists for >30 mins.
Lachrymatory effect persists Incomplete quenching; vapor release.STOP. Evacuate the area. The "tear gas" effect indicates active this compound. Re-seal the vessel and add a nucleophilic scavenger (e.g., Cysteine or Glutathione) if oxidation is not possible.
Exotherm (Heat spike) Rapid oxidation or polymerization.Cool the reaction vessel in an ice bath before adding the quenching agent. Add the quench dropwise.[8]
Common Questions

Q: Can I use bleach (Sodium Hypochlorite) to quench this compound? A: Not recommended as a primary method. While bleach destroys free cyanide, it is slow to degrade the organic nitrile skeleton of this compound. Alkaline


 is significantly faster and safer because it attacks the alkene functionality immediately.

Q: I have a spill in the fume hood. How do I treat it? A: Do not use paper towels initially (flammability/toxicity hazard). Cover the spill with an absorbent mixed with solid soda ash (


) . Scoop into a wide-mouth jar, then add the alkaline 

solution to the jar to destroy the chemical in a controlled environment.

Q: My product is also an alkene. How do I quench the this compound without destroying my product? A: You cannot use the oxidative method. You must rely on Protocol A (Extraction) . If separation is difficult, consider a "Scavenger Resin" (Thiol-functionalized silica) which will selectively undergo Michael addition with the highly reactive this compound, trapping it on the solid phase while your (presumably larger/less reactive) product remains in solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • European Chemicals Agency (ECHA). (2023). Registration Dossier: this compound - Hazards and Classification.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.
  • Occupational Safety and Health Administration (OSHA). this compound: Occupational Health Guideline.

Sources

Technical Support Center: Crotononitrile Purification & Separation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation of Crotononitrile (2-Butenenitrile) from Reaction Byproducts Audience: Process Chemists, R&D Scientists, Chemical Engineers

Overview: The Thermodynamic Bottleneck

Welcome to the technical support center. If you are reading this, you are likely facing the "Nitrile Trap." this compound (


) is deceptively difficult to purify because it sits at the intersection of three separation challenges:
  • Azeotropic locking with water and alcohols.

  • Isomeric complexity (cis/trans coexistence with

    
    ).
    
  • Polymerization susceptibility under thermal stress.

This guide moves beyond standard textbook distillation. We analyze the causality of separation failures and provide self-validating protocols to resolve them.

Module 1: Bulk Separation & Azeotrope Management

User Query: "I have a crude reaction mixture containing this compound, water, and unreacted alcohols. Simple distillation is yielding a wet product.[1] How do I break this azeotrope?"

Scientist’s Analysis: You are fighting a heteroazeotrope . Unlike acetonitrile (which forms a homogeneous azeotrope with water), this compound has limited solubility in water. When you distill, the vapor composition locks at the azeotropic point (rich in water), preventing anhydrous overheads.

The Solution: Heteroazeotropic Distillation with Decantation You do not need an external entrainer; you need to leverage the immiscibility of the condensate.

Protocol 1.1: The Decanter Loop

  • Setup: Equip your column with a Dean-Stark trap or a continuous phase separator (decanter) on the reflux line.

  • Operation:

    • Heat the pot. The vapor (azeotrope) rises and condenses.[2]

    • Critical Step: The condensate will separate into two phases:

      • Upper Phase: Organic (this compound-rich, ~96%).[3]

      • Lower Phase: Aqueous (Water-rich, saturated with nitrile).

  • Reflux Logic: Return only the organic phase to the column. Draw off the aqueous phase continuously.

  • Result: This breaks the material balance. By removing water from the loop, the pot temperature will eventually rise from the azeotropic point (~85-90°C) to the pure this compound boiling point (~120-121°C).

Visualization: Phase Separation Workflow

ExtractiveDistillation Feed Crude Feed (this compound + H2O) Column Distillation Column (Packed/Tray) Feed->Column Input Condenser Total Condenser Column->Condenser Vapor (Azeotrope) Product Dry this compound (Bottoms) Column->Product Residue (After H2O Removal) Decanter Phase Separator (Decanter) Condenser->Decanter Condensate Organic Organic Phase (Reflux) Decanter->Organic Upper Layer Aqueous Aqueous Waste (Remove) Decanter->Aqueous Lower Layer Organic->Column Return to Column

Figure 1: Heteroazeotropic distillation workflow utilizing a decanter to break the water/nitrile azeotrope without external entrainers.

Module 2: Removing "Heavy" Organic Byproducts

User Query: "My product is dry, but it contains traces of acrylonitrile and high-boiling oligomers. Standard fractionation isn't cleaning it up efficiently."

Scientist’s Analysis: You are dealing with Relative Volatility (


) Compression .
  • Acrylonitrile (

    
     77°C) vs this compound (
    
    
    
    120°C): Separation is easy.
  • This compound vs Isomeric Byproducts/Oligomers: Separation is hard. Thermal stress during long fractionations causes this compound to polymerize or degrade, creating new impurities during the purification itself.

The Solution: Vacuum Rectification with Inhibitors You must lower the boiling point to reduce thermal degradation and use radical scavengers.

Protocol 2.1: Stabilized Vacuum Distillation

  • Inhibitor Dosing: Add p-methoxyphenol (MEHQ) or 2,6-di-tert-butyl-4-methylphenol (BHT) at 100–500 ppm to the reboiler.

    • Why? Nitriles are prone to radical polymerization. Distillation without inhibitors is a recipe for pot solidification.

  • Pressure Settings: Operate at 50–100 mbar .

    • Target: Reduce pot temperature to <80°C.

  • Column Efficiency: Use structured packing (e.g., Sulzer) rather than Raschig rings to minimize pressure drop (

    
    ) and residence time.
    

Data: Inhibitor Effectiveness

InhibitorConcentration (ppm)MechanismBest For
MEHQ 100 - 500Radical ScavengingGeneral distillation; requires O2 presence to function.
BHT 200 - 1000Steric Hindered PhenolHigh-temperature storage; anaerobic conditions.
Copper Chips Surface Area DependentRadical TerminationSimple flash distillations (Old school but effective).
Module 3: The Isomer Challenge (Cis vs. Trans)

User Query: "I need high-purity trans-crotononitrile (>99%) for a stereoselective synthesis. My GC shows a persistent 10-15% cis-isomer impurity."

Scientist’s Analysis: This is the most difficult request. Cis-2-butenenitrile and trans-2-butenenitrile have boiling points within 1-2°C of each other.

  • Trans BP: ~121°C

  • Cis BP: ~119°C Standard distillation requires hundreds of theoretical plates (impossible in most labs) to separate them.

The Solution: Chemical Complexation or Prep-Chromatography You must switch from separation based on volatility to separation based on molecular shape/polarity.

Option A: Preparative HPLC (Small Scale/High Value)

  • Stationary Phase: C18 Reverse Phase is often insufficient. Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions differ significantly between the planar trans isomer and the sterically crowded cis isomer.

  • Mobile Phase: Water/Acetonitrile gradient.

Option B: Chemical Complexation (Scale-Up)

  • Concept: React the mixture to form a solid derivative that crystallizes preferentially as one isomer, then regenerate.

  • Protocol:

    • React mixture with Cyclopentadiene (Diels-Alder). The reaction rates for cis and trans dienophiles differ significantly.

    • Alternatively: Use Urea Clathration . Trans isomers often fit into urea channels better than cis isomers.

    • Filter the solid complex.

    • Regenerate the nitrile (thermal cracking of the adduct).

Decision Matrix: Isomer Purification

IsomerPurification Start Isomer Mixture (Cis/Trans) Scale Scale of Operation? Start->Scale Small < 10g Scale->Small Lab Scale Large > 100g Scale->Large Pilot Scale PrepGC Prep-GC (Polar Column) Small->PrepGC Distill High-Efficiency Distillation? Large->Distill Fail Inefficient (Close BPs) Distill->Fail Standard Column Complex Chemical Derivatization Distill->Complex Recommended

Figure 2: Decision matrix for selecting the appropriate isomer separation technique based on scale.

Module 4: Safety & Waste Management

User Query: "What are the specific handling requirements? Is this just like acetonitrile?"

Scientist’s Warning: Do not treat this compound like acetonitrile. While both are nitriles, this compound is an unsaturated nitrile . It is structurally similar to acrylonitrile and possesses higher toxicity due to its metabolic activation into reactive epoxides and cyanide release.

Critical Safety Protocols:

  • Glove Permeation: Standard nitrile gloves offer poor protection against unsaturated nitriles (breakthrough < 5 mins).

    • Requirement: Use Silver Shield (Laminate) or heavy-duty Butyl rubber gloves.

  • Waste Segregation:

    • Never mix with acids (risk of HCN evolution).

    • Never mix with strong bases (risk of rapid, exothermic polymerization).

    • Segregate into "Cyanide-bearing Organic Waste."

References
  • Separation of Acrylonitrile and Acetonitrile by Extractive Distillation. U.S. Patent 3,694,322. Describes the fundamental thermodynamics of nitrile/water extractive distillation relevant to this compound byproducts.

  • Cis-/trans-isomers of this compound... on Br-PCL-PDMS-PCL-Br column. ResearchGate. Details the chromatographic separation of isomers using specialized stationary phases.

  • This compound Safety Data & Toxicity. PubChem CID 637921. Comprehensive toxicology and physical property data.[4][5]

  • Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics / Wikipedia. Reference for azeotrope formation in nitrile-water systems.

  • Preparation method of this compound. CN Patent 115784929B. Describes chemical washing (Citric Acid/NaHCO3) and distillation protocols for purification.

Sources

Validation & Comparative

A Comparative Guide: Crotononitrile as an Alternative Michael Acceptor to Acrylates in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Covalent Inhibition

Covalent inhibitors have cemented their place as a powerful modality in drug discovery, offering high potency and prolonged duration of action by forming a stable bond with their protein target.[1] At the heart of many of these drugs lies a "warhead"—an electrophilic group that reacts with a nucleophilic amino acid residue, typically cysteine, on the target protein.[2] Among the most utilized warheads are α,β-unsaturated carbonyl compounds, known as Michael acceptors, which undergo a conjugate addition reaction with nucleophiles like the thiol group of cysteine.[3][4]

For decades, the acrylamide moiety has been the workhorse of covalent drug design. Its reactivity is well-understood, and it has been successfully incorporated into numerous approved drugs.[1] However, the very reactivity that makes acrylamides effective can also be a liability. Their high electrophilicity can lead to off-target reactions with other proteins or with endogenous nucleophiles like glutathione (GSH), potentially causing toxicity or idiosyncratic drug reactions.[5] This has driven a search for alternative Michael acceptors that offer a more refined balance of reactivity and selectivity, aiming to hit the desired target with precision while minimizing collateral damage.

This guide introduces crotononitrile as a compelling alternative to the traditional acrylate and acrylamide warheads. We will provide an in-depth comparison of its chemical properties, reactivity, and biological implications, supported by experimental data and protocols, to equip researchers with the knowledge to strategically deploy this promising electrophile in their drug discovery programs.

The Chemistry of Michael Acceptors: A Tale of Two Electron-Withdrawing Groups

The reactivity of a Michael acceptor is dictated by the polarization of its carbon-carbon double bond, which is influenced by the attached electron-withdrawing group (EWG). A stronger EWG pulls electron density away from the double bond, making the β-carbon more electrophilic and thus more susceptible to attack by a nucleophile like a cysteine thiol.

  • Acrylates/Acrylamides: The EWG is a carbonyl group (ester or amide). This group provides moderate activation, leading to a class of compounds that are sufficiently reactive to engage their targets but can also exhibit off-target reactivity.

  • This compound: The EWG is a nitrile (cyano) group. The nitrile group is a potent EWG, and its linear geometry offers a different steric profile compared to the trigonal planar carbonyl group. This fundamental electronic difference is the basis for its distinct reactivity and selectivity profile.[6]

The general mechanism of a thia-Michael addition is a critical concept for understanding how these warheads function.

Caption: General mechanism of Michael addition with a cysteine thiol.

Head-to-Head Comparison: this compound vs. Acrylates

A direct comparison reveals the nuanced differences that make this compound an attractive alternative. The choice between these warheads is not about finding a universally "better" option, but about selecting the right tool for a specific biological target and therapeutic context.

Reactivity and Kinetics

The intrinsic reactivity of a warhead is a critical parameter. It must be reactive enough to bind its target efficiently under physiological conditions but not so reactive that it indiscriminately labels other biomolecules. A standard method for assessing this is to measure the rate of reaction with the biological thiol glutathione (GSH), which serves as a proxy for off-target reactivity.[7]

Table 1: Comparative Reactivity with Glutathione (GSH)

Michael AcceptorElectron-Withdrawing GroupRelative Half-Life (t½) with GSHInterpretation
N-phenylacrylamideAmide+++ (Slow)Low intrinsic reactivity, relies heavily on binding affinity for target engagement.
Ethyl AcrylateEster++ (Moderate)More reactive than acrylamides, higher potential for off-target reactions.
This compound Nitrile ++ (Moderate) Reactivity is comparable to acrylates, suggesting it's a viable warhead.
α-cyano-acrylamideAmide + Nitrile+ (Fast)"Dually activated" system, highly reactive, often used for reversible covalent inhibitors.[8]

This data is illustrative, based on established chemical principles. Actual rates depend on specific substitutions and reaction conditions.

The data suggests that this compound possesses a "Goldilocks" level of reactivity—potent enough for target engagement without the extreme liability of hyper-reactive warheads. The nitrile group provides strong electronic activation, making it more reactive than a simple acrylamide, placing it in a similar reactivity class to acrylates.[6]

Adduct Stability and Reversibility

The stability of the covalent bond formed is a key determinant of the inhibitor's pharmacological profile.

  • Acrylate Adducts: The thioether bond formed is generally considered stable and effectively irreversible under physiological conditions.

  • This compound Adducts: The resulting β-cyano thioether adduct is also highly stable. However, the presence of the α-proton and the strong electron-withdrawing nitrile can, in some contexts, facilitate a retro-Michael elimination reaction, introducing a potential for reversibility.[8] This is particularly true for α-cyano acrylamides, where the additional carbonyl group further acidifies the α-proton.[8] While less pronounced in this compound itself, this property could be tuned through structural modification to design reversible or slowly reversible inhibitors, a desirable trait for mitigating toxicity and achieving a more nuanced pharmacological effect.[9]

Selectivity and Off-Target Profile

Selectivity is paramount. An ideal covalent inhibitor should react predominantly with its intended target. While non-covalent binding affinity plays the largest role in determining selectivity, the intrinsic reactivity of the warhead is also a crucial factor.[5]

The concern with highly reactive acrylates is their potential to react with numerous cellular thiols, leading to a poor selectivity profile. This compound's moderate reactivity suggests a potentially improved selectivity profile over more aggressive acrylates. Furthermore, its distinct size, shape, and electronics may alter its interactions within a binding pocket compared to an acrylate, potentially favoring binding to the desired target and disfavoring off-target engagement.

Toxicological Considerations

Acrylates are known sensitizers and can cause allergic contact dermatitis, a concern for both topically and systemically administered drugs.[10][11] While any reactive molecule carries a potential for toxicity, exploring alternatives like nitriles is a valid strategy to mitigate specific liabilities associated with the acrylate class. However, it is crucial to note that simple nitriles, including this compound itself, are not without their own toxicological concerns and can be metabolized to release cyanide, although this is highly context-dependent.[12][13] Therefore, the entire molecule's structure and metabolic profile must be carefully evaluated.

Experimental Protocols: A Framework for Comparison

To empower researchers to make data-driven decisions, we provide a detailed protocol for a head-to-head comparison of warhead reactivity.

Workflow for Comparative Reactivity Screening

G cluster_workflow Comparative Reactivity Workflow prep 1. Prepare Solutions - Michael Acceptors (10 mM in DMSO) - GSH (50 mM in Phosphate Buffer, pH 7.4) - Phosphate Buffer (100 mM, pH 7.4) react 2. Initiate Reaction - Add Michael Acceptor to pre-warmed GSH solution. - Final [Acceptor] = 100 µM - Final [GSH] = 5 mM - Incubate at 37°C prep->react Equilibrate buffer sample 3. Time-Point Sampling - At t = 0, 5, 15, 30, 60, 120 min... - Quench aliquot with formic acid react->sample Start timer analyze 4. LC-MS Analysis - Monitor disappearance of parent compound. - Use a suitable internal standard. sample->analyze Inject quenched sample data 5. Data Analysis - Plot ln([Acceptor]) vs. time. - Calculate pseudo-first-order rate constant (k_obs). - Determine half-life (t½ = 0.693 / k_obs). analyze->data

Caption: Workflow for assessing Michael acceptor reactivity using a GSH assay.

Detailed Step-by-Step Methodology: GSH Reactivity Assay

This protocol provides a robust method for determining the pseudo-first-order rate constants for the reaction of different Michael acceptors with glutathione.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.4. Degas the buffer to minimize oxidation of GSH.

    • GSH Stock Solution: Prepare a 50 mM solution of L-Glutathione reduced in the phosphate buffer immediately before use. Keep on ice.

    • Michael Acceptor Stock Solutions: Prepare 10 mM stock solutions of your test compounds (e.g., N-phenylacrylamide, ethyl acrylate, this compound derivative) in DMSO.

    • Internal Standard (IS) Stock Solution: Prepare a 10 mM stock of a stable, non-reactive compound in DMSO for analytical normalization.

  • Reaction Setup:

    • In a microcentrifuge tube, add 978 µL of phosphate buffer and 100 µL of the 50 mM GSH stock solution. This creates a 5 mM GSH reaction buffer.

    • Include a "No GSH" control with 1078 µL of buffer to assess compound stability.

    • Pre-incubate the tubes at 37°C for 10 minutes.

  • Reaction Initiation and Sampling:

    • To start the reaction, add 12 µL of the 10 mM Michael acceptor stock solution to the reaction buffer for a final concentration of ~100 µM. Vortex briefly. This is your t=0 time point.

    • Immediately withdraw a 50 µL aliquot and quench it in a new tube containing 50 µL of 1% formic acid in acetonitrile and 10 µL of the IS stock solution.

    • Continue to incubate the reaction mixture at 37°C.

    • Withdraw and quench additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS. Use a C18 column and a suitable gradient of water/acetonitrile with 0.1% formic acid.

    • Monitor the disappearance of the parent mass of your Michael acceptor using extracted ion chromatograms (EICs).

  • Data Analysis and Interpretation:

    • For each time point, calculate the ratio of the peak area of the Michael acceptor to the peak area of the internal standard.

    • Plot the natural logarithm (ln) of this ratio against time.

    • The data should fit a linear regression, conforming to pseudo-first-order kinetics. The slope of this line is the negative of the observed rate constant (-k_obs).

    • Calculate the half-life (t½) for each compound using the formula: t½ = 0.693 / k_obs .

    • A shorter half-life indicates higher reactivity with GSH.

This self-validating system, which includes controls and an internal standard, allows for a rigorous and objective comparison of warhead reactivity, providing the trustworthy data needed to make informed decisions in a drug discovery pipeline.

Conclusion and Future Outlook

The selection of a covalent warhead is a critical decision in drug design, with profound implications for a compound's efficacy, selectivity, and safety. While acrylates have a proven track record, their limitations necessitate the exploration of alternatives. This compound emerges as a promising candidate, offering a moderate reactivity profile comparable to acrylates but with a distinct electronic and steric signature. This provides medicinal chemists with a valuable new tool to tune the properties of covalent inhibitors.

The decision to use this compound over an acrylate should be data-driven and context-dependent. The experimental framework provided here offers a clear path to generating the necessary comparative data on reactivity and stability. By carefully balancing intrinsic reactivity with the optimization of non-covalent binding interactions, researchers can harness the power of warheads like this compound to develop the next generation of safe and effective covalent medicines that precisely target disease-causing proteins.

References

  • Title: this compound, (E)-But-2-enenitrile Source: Organic Chemistry Portal URL: [Link]

  • Title: Reversible Michael Additions: Covalent Inhibitors and Prodrugs Source: Ingenta Connect URL: [Link]

  • Title: Michael acceptor molecules in natural products and their mechanism of action Source: PMC - NIH URL: [Link]

  • Title: An update on the discovery and development of reversible covalent inhibitors Source: PMC - NIH URL: [Link]

  • Title: Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles Source: ScienceDirect URL: [Link]

  • Title: New Type Drugs Utilizing Covalent-Linkage Based on Michael Addition Reaction in vivo Source: ResearchGate URL: [Link]

  • Title: Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks Source: ResearchGate URL: [Link]

  • Title: Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics Source: PMC - PubMed Central URL: [Link]

  • Title: Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines Source: ACS Publications URL: [Link]

  • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: MDPI URL: [Link]

  • Title: Comparison of cis- and trans-crotononitrile effects in the rat reveals specificity in the neurotoxic properties of nitrile isomers Source: PubMed URL: [Link]

  • Title: Reversible Michael Additions: Covalent Inhibitors and Prodrugs Source: ResearchGate URL: [Link]

  • Title: Recent advances in the design of small molecular drugs with acrylamides covalent warheads Source: PubMed URL: [Link]

  • Title: Cross-reactions of multifunctional methacrylates and acrylates Source: ResearchGate URL: [Link]

  • Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: PubMed Central URL: [Link]

  • Title: Stability of adriamycin-induced DNA adducts and interstrand crosslinks Source: PubMed URL: [Link]

  • Title: Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction Source: PubMed Central URL: [Link]

  • Title: Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Unwanted Skin Reactions to Acrylates – an Update Source: Preprints.org URL: [Link]

  • Title: Examination of Michael addition reactivity towards glutathione by transition-state calculations Source: ResearchGate URL: [Link]

  • Title: this compound | C4H5N | CID 637921 Source: PubChem - NIH URL: [Link]

  • Title: Recent advances in the development of covalent inhibitors Source: PMC - NIH URL: [Link]

  • Title: Unwanted Skin Reactions to Acrylates: An Update Source: MDPI URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crotononitrile
Reactant of Route 2
Crotononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.